Isoxazole hydrochloride
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C3H4ClNO |
|---|---|
Molecular Weight |
105.52 g/mol |
IUPAC Name |
1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C3H3NO.ClH/c1-2-4-5-3-1;/h1-3H;1H |
InChI Key |
YUKUDJRCHPSDGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CON=C1.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Beyond the Scaffold: The Physicochemical Dynamics of Isoxazole and its Hydrochloride Salts
Executive Summary: The Protonation Paradox
Isoxazole (1,2-oxazole) represents a unique challenge in medicinal chemistry. Unlike its isomer oxazole or the related pyrazole, the isoxazole ring is characterized by a distinct "protonation paradox."
While often requested as a "hydrochloride salt" for solubility purposes, the parent isoxazole nucleus (
However, amino-isoxazoles (e.g., 3-aminoisoxazole,
Physicochemical Profile
Comparative Basicity and Salt Stability
The table below contrasts the parent scaffold with the stable derivatives typically encountered in synthesis.
| Property | Parent Isoxazole | 3-Aminoisoxazole | 3,5-Dimethylisoxazole |
| CAS No. | 288-14-2 | 1750-42-1 | 300-87-8 |
| State (Free Base) | Liquid (bp 95°C) | Liquid/Low-melt Solid | Liquid |
| Basicity ( | -2.97 (Very Weak) | 2.27 (Weak Base) | ~ -2.0 |
| HCl Salt Stability | Unstable (Hygroscopic/Oils) | Stable (Crystalline Solid) | Unstable |
| Protonation Site | N2 (Ring Nitrogen) | Exocyclic Amine / N2 | N2 (Ring Nitrogen) |
| Key Liability | Acid-catalyzed Ring Opening | Oxidation of amine | N-O Cleavage |
The N-O Bond Vulnerability
The defining feature of isoxazole chemistry is the N-O bond . With a bond energy significantly lower than C-C or C-N bonds, this linkage acts as a "chemical fuse."
-
Neutral pH: The ring is aromatic and stable.
-
Acidic pH (HCl): Protonation at N2 withdraws electron density, making the C5 position highly electrophilic. This triggers nucleophilic attack (by water or chloride), leading to ring cleavage.
Chemical Dynamics & Mechanisms
Mechanism: Acid-Catalyzed Hydrolysis (Ring Opening)
The following Graphviz diagram illustrates the critical failure mode of isoxazoles in hydrochloric acid. This pathway transforms the heterocycle into a linear
Stabilization via Substitution
To utilize isoxazole hydrochlorides in drug formulation, electron-donating groups (EDGs) are required.
-
3-Amino Group: The exocyclic amine acts as an electron reservoir. It accepts the proton first (forming the ammonium salt), which is chemically distinct from the destabilizing ring-nitrogen protonation.
-
Steric Bulk: Substituents at C3 and C5 (e.g., methyl, tert-butyl) kinetically shield the ring from hydrolytic attack.
Experimental Protocols
Synthesis of Stable Isoxazole Hydrochloride Salts
Target: Preparation of 3-Amino-5-methylisoxazole Hydrochloride (Model Compound). Note: This protocol avoids aqueous HCl to prevent hydrolysis.
Reagents:
-
3-Amino-5-methylisoxazole (1.0 eq)
-
Anhydrous Ethanol or Diethyl Ether
-
HCl gas (generated in situ) or 4M HCl in Dioxane
Workflow:
-
Dissolution: Dissolve 10 mmol of the amino-isoxazole in 20 mL of anhydrous diethyl ether. Ensure the solution is clear.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise, add 1.1 eq of 4M HCl in Dioxane.
-
Observation: A white precipitate should form immediately.
-
-
Isolation: Stir for 30 minutes at 0°C. Filter the solid under argon (to prevent moisture absorption).
-
Washing: Wash the filter cake with cold anhydrous ether (
). -
Drying: Dry under high vacuum (0.1 mbar) at room temperature for 4 hours.
Stress Testing: Ring Stability Assay
Use this protocol to determine if your specific isoxazole derivative can survive gastric conditions (pH 1.2).
-
Preparation: Dissolve 5 mg of the isoxazole compound in 1 mL of simulated gastric fluid (0.1 N HCl).
-
Incubation: Incubate at 37°C in a sealed HPLC vial.
-
Sampling: Inject 10
L into HPLC-UV/MS at hours. -
Analysis: Monitor for the appearance of a ring-opened product (typically more polar, eluting earlier on C18).
-
Mass Shift: Look for a mass increase of +18 Da (hydration) followed by fragmentation.
-
Applications in Drug Design
The isoxazole ring is a classic bioisostere for carboxylic acids and esters due to its planar geometry and hydrogen-bonding capability.
Notable Examples:
-
Valdecoxib (Bextra): Uses the isoxazole ring to orient sulfonamide groups for COX-2 selectivity.
-
Leflunomide: A prodrug that relies on the instability of the isoxazole ring. It undergoes base-catalyzed ring opening in vivo to form the active metabolite (A77 1726).
References
-
Basicity of Isoxazoles
-
Ring Opening Mechanism
-
Baumann, M., Baxendale, I. R. (2013). "The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry." Beilstein Journal of Organic Chemistry. Available at: [Link]
-
-
3-Aminoisoxazole Properties
-
PubChem Compound Summary for CID 9254 (Isoxazole) and CID 11126498 (Derivatives). National Center for Biotechnology Information. Available at: [Link]
-
- Isoxazole Synthesis & Reactivity: Pinho e Melo, T. M. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry. (General reference for cycloaddition protocols).
Sources
The Isoxazole Scaffold: A Privileged Motif in Modern Drug Discovery and Therapeutic Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern medicinal chemistry.[1][2] Its unique physicochemical properties have established it as a "privileged scaffold," enabling the development of a remarkable diversity of therapeutic agents across a wide spectrum of diseases.[3][4] Isoxazole derivatives have been successfully translated into clinically essential drugs, including antibiotics, anti-inflammatory agents, and anticancer therapies.[1][5] The scaffold's utility stems from its electronic versatility, its capacity for diverse molecular interactions, and its role as a stable, synthetically accessible core that can be strategically modified to optimize pharmacological activity, selectivity, and pharmacokinetic profiles.[1][6] This guide provides a detailed exploration of the key therapeutic applications of isoxazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the synthetic strategies that underpin their discovery and development. It serves as a technical resource for professionals engaged in drug discovery, offering insights into the causality behind the enduring success of this remarkable heterocyclic motif.
The Isoxazole Core: Physicochemical Properties and Medicinal Chemistry Rationale
The isoxazole moiety is an azole heterocycle with an oxygen atom adjacent to the nitrogen.[2] This arrangement confers a unique set of electronic and structural features that medicinal chemists leverage in drug design.
-
Electronic Nature and Aromaticity : The isoxazole ring is an electron-rich aromatic system.[1] However, the inherent polarity and weakness of the nitrogen-oxygen (N-O) bond make it susceptible to cleavage under specific reductive or basic conditions.[1][3] This duality is a key advantage: the ring is stable enough for manipulating substituents but can also act as a useful synthetic intermediate where ring-opening is desired.[4]
-
Bioisosterism and Molecular Interactions : The isoxazole nucleus is a valuable bioisostere for other aromatic and heterocyclic rings.[6] Its distinct structure facilitates a range of non-covalent interactions crucial for target binding, including hydrogen bonding (with N and O as acceptors), π–π stacking, and hydrophobic interactions.[6][7] By incorporating the isoxazole ring, chemists can modulate a compound's solubility, lipophilicity, and metabolic stability, thereby improving its overall pharmacokinetic profile and efficacy.[1]
-
Synthetic Tractability : The development of novel synthetic strategies, including 1,3-dipolar cycloadditions, transition metal-catalyzed reactions, and green chemistry approaches like ultrasonic irradiation, has made a vast chemical space of isoxazole derivatives readily accessible.[1][7][8] This allows for extensive structure-activity relationship (SAR) studies to fine-tune potency and reduce toxicity.[2]
Key Therapeutic Applications of Isoxazole Derivatives
The structural versatility of the isoxazole scaffold has led to its successful application in numerous therapeutic areas.
Anti-Infective Agents
Isoxazole derivatives form the backbone of several critical antibacterial drugs. Their mechanisms are diverse, highlighting the scaffold's adaptability.
-
β-Lactam Antibiotics (Penicillinase-Resistant Penicillins) : A key class of semi-synthetic penicillins incorporates a bulky isoxazole moiety (e.g., Oxacillin, Cloxacillin, Dicloxacillin, Flucloxacillin).[1] This structural feature provides steric hindrance, protecting the core β-lactam ring from degradation by penicillinase enzymes produced by resistant bacteria, notably Staphylococcus aureus. The fundamental mechanism remains the inhibition of bacterial cell wall synthesis.
-
Sulfonamide Antibiotics : Sulfamethoxazole is a widely used bacteriostatic agent that functions as a competitive inhibitor of dihydropteroate synthetase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[1] By mimicking the natural substrate, p-aminobenzoic acid (PABA), it halts bacterial growth. It is often combined with trimethoprim to create a synergistic, broad-spectrum antibacterial effect.
| Drug | Class | Mechanism of Action | Primary Indications |
| Cloxacillin | Penicillinase-Resistant Penicillin | Inhibits bacterial cell wall synthesis; resists degradation by β-lactamase enzymes. | Infections caused by penicillinase-producing Staphylococci. |
| Dicloxacillin | Penicillinase-Resistant Penicillin | Inhibits bacterial cell wall synthesis; resists degradation by β-lactamase enzymes. | Staphylococcal skin infections, osteomyelitis.[1] |
| Sulfamethoxazole | Sulfonamide | Competitively inhibits dihydropteroate synthetase, blocking folate synthesis. | Urinary tract infections, bronchitis, prostatitis.[1] |
| Sulfisoxazole | Sulfonamide | Competitively inhibits dihydropteroate synthetase, blocking folate synthesis. | Urinary tract infections.[1] |
Anti-inflammatory and Analgesic Agents
Isoxazoles are prominent in drugs targeting inflammatory pathways, most notably as inhibitors of cyclooxygenase (COX) enzymes and as immunomodulators.
-
COX-2 Inhibition : Valdecoxib, a selective COX-2 inhibitor, features a 3,4-diaryl-substituted isoxazole core. COX-2 is an enzyme upregulated during inflammation that catalyzes the production of prostaglandins, key mediators of pain and swelling. By selectively inhibiting COX-2 over the constitutively expressed COX-1, these agents reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2]
-
Immunomodulation : Leflunomide is an isoxazole-based disease-modifying antirheumatic drug (DMARD).[2] It operates through its active metabolite, which inhibits dihydroorotate dehydrogenase (DHODH), an enzyme critical for de novo pyrimidine synthesis. This action preferentially targets rapidly proliferating lymphocytes, suppressing the autoimmune response responsible for rheumatoid arthritis.[9]
Caption: Mechanism of COX-2 inhibition by isoxazole derivatives like Valdecoxib.
Anticancer Agents
The isoxazole scaffold is a promising platform for the development of novel anticancer agents, with derivatives demonstrating activity against various cancer cell lines through multiple mechanisms.[1][10]
-
Cytotoxicity : Numerous studies have reported the synthesis of isoxazole derivatives with significant cytotoxic effects against cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).[1]
-
Enzyme Inhibition : Some isoxazole-containing compounds have shown inhibitory activity against key cancer-related enzymes like topoisomerase II.[1] For example, molecular docking studies have shown favorable hydrophobic binding interactions between certain isoxazole derivatives and this enzyme.[1]
-
COX-1 Inhibition : Selective inhibition of COX-1 is also being explored as a therapeutic strategy for cancer and neuro-inflammation.[10] Modifications to the isoxazole scaffold, such as substituting a methyl group with an amino group, have been shown to improve COX-1 selectivity and inhibitory activity.[10]
| Compound Type | Proposed Mechanism | Target Cancer Cell Lines | Reference |
| Phenyl-isoxazole-carboxamides | Cytotoxicity | Hep3B, MCF-7, HeLa | [1] |
| Indole-linked Isoxazoles | Antiproliferation | MCF-7, HT-29 | [1] |
| Isoxazolo[5ʹ,4ʹ:5,6]pyrido[2,3-b]indoles | Cytotoxicity (MTT Assay) | HeLa, MCF-7, NCI-H460 | [10] |
| 3-(5-chlorofuran-2-yl)-5-amino-4-phenylisoxazole | Selective COX-1 Inhibition | General (Anti-cancer strategy) | [10] |
Central Nervous System (CNS) Applications
The ability of the isoxazole ring to be incorporated into molecules that can cross the blood-brain barrier has made it a target for CNS drug discovery.[11]
-
Anticonvulsant Activity : Isoxazole derivatives are being investigated for their potential to treat epilepsy and other neurological disorders by interacting with targets like voltage-gated sodium channels.[11]
-
Neuroprotection : The scaffold is present in compounds being studied for neurodegenerative diseases.[1] For instance, isoxazole derivatives have been synthesized as nicotinic acetylcholine receptor (nAChR) ligands, which are of interest for treating Alzheimer's and Parkinson's diseases.[10] Dual inhibitors of p38α MAP kinase and CK1δ, which play roles in neuro-inflammation, have also been developed from a 3,4-diaryl isoxazole template.[10]
Case Study: Synthesis and Evaluation of an Anti-inflammatory Isoxazole Derivative
This section provides a representative workflow for the generation and preclinical assessment of a novel isoxazole-based compound, reflecting common laboratory practices.
Experimental Protocol: Synthesis via Chalcone Intermediate
The synthesis of 3,5-disubstituted isoxazoles frequently proceeds through a chalcone intermediate, which is then cyclized with hydroxylamine.[12] This method is robust and allows for significant diversity in the final product.
Step 1: Synthesis of Chalcone (1,3-diaryl-2-propen-1-one)
-
In a round-bottom flask, dissolve an appropriate substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in ethanol (30 mL).
-
Cool the mixture in an ice bath to 0-5°C.
-
Add an aqueous solution of sodium hydroxide (20 mmol in 5 mL water) dropwise with constant stirring, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[12]
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone product.
-
Filter the solid product, wash with cold water until neutral, and dry. Recrystallize from ethanol to obtain the pure chalcone.
Step 2: Cyclization to Isoxazole
-
Reflux a mixture of the synthesized chalcone (5 mmol) and hydroxylamine hydrochloride (7.5 mmol) in absolute ethanol (25 mL).[13]
-
Add a catalytic amount of a base, such as sodium ethoxide or pyridine, to the refluxing mixture.[8][13]
-
Continue refluxing for 6-8 hours, monitoring by TLC until the chalcone starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid is the isoxazole derivative. Filter, wash with water, and dry.
-
Purify the crude product by column chromatography (silica gel, using a hexane-ethyl acetate gradient) or recrystallization to yield the final compound. Characterize using IR, ¹H NMR, and Mass Spectrometry.
Caption: General workflow for the synthesis of isoxazole derivatives.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol outlines a common method to assess the anti-inflammatory potential of the newly synthesized compound.
-
Enzyme and Substrate Preparation : Prepare solutions of human recombinant COX-2 enzyme and arachidonic acid (substrate) in a suitable buffer (e.g., Tris-HCl).
-
Compound Preparation : Dissolve the synthesized isoxazole derivative and a reference inhibitor (e.g., Celecoxib) in DMSO to create stock solutions. Prepare serial dilutions to test a range of concentrations.
-
Assay Reaction : In a 96-well plate, add the COX-2 enzyme, a heme cofactor, and the test compound (or reference inhibitor/vehicle control). Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate Reaction : Add arachidonic acid to each well to start the enzymatic reaction. Incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Stop Reaction and Quantify : Terminate the reaction by adding a strong acid (e.g., HCl). Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis : Plot the percentage of inhibition against the compound concentration. Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) using non-linear regression analysis. A lower IC₅₀ value indicates higher potency.
Future Perspectives and Emerging Trends
The journey of the isoxazole scaffold in medicine is far from over. Current research is focused on several exciting areas:
-
Multi-Targeted Therapies : The isoxazole core is being used to design "hybrid molecules" that combine two or more pharmacophores to act on multiple biological targets simultaneously.[14] This approach is particularly promising for complex diseases like cancer and neurodegenerative disorders.[1]
-
Green Synthesis : Eco-friendly synthetic methods, such as ultrasound-assisted reactions and the use of water as a solvent, are being increasingly adopted to produce isoxazole derivatives.[8] These methods often lead to higher yields, shorter reaction times, and reduced waste.[8]
-
Targeted Drug Delivery : The isoxazole moiety is being incorporated into larger molecular constructs designed for targeted delivery to specific cells or tissues, aiming to increase efficacy and minimize off-target side effects.
Conclusion
The isoxazole ring is a testament to the power of heterocyclic chemistry in drug discovery. Its inherent properties have allowed for the creation of a diverse and impactful pharmacopeia. From life-saving antibiotics to targeted anti-inflammatory and anticancer agents, isoxazole derivatives have consistently proven their therapeutic value.[1][5][6] The continued exploration of this privileged scaffold, driven by innovative synthetic methodologies and a deeper understanding of disease biology, ensures that isoxazole-based compounds will remain at the forefront of pharmaceutical research for years to come.
References
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- Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences.
- New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. (2024). MDPI.
- The synthetic and therapeutic expedition of isoxazole and its analogs - PMC.
- A Brief Review on Isoxazole Derivatives as Antibacterial Agents. (2022).
- Isoxazole Derivatives as Regulators of Immune Functions - PMC. (2018).
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
- The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm
- Antimicrobial activity of isoxazole derivatives: A brief overview. (2024).
- A REVIEW ON THE SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF ISOXAZOLE. European Journal of Pharmaceutical and Medical Research.
- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC. (2023).
- Anti-inflammatory evaluation of isoxazole derivatives. (2016). Scholars Research Library.
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- Isoxazole containing drugs. | Download Scientific Diagram.
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.
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The Isoxazole Scaffold: A Privileged Motif in Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone in medicinal chemistry.[1][2][3] Its unique physicochemical properties, synthetic tractability, and ability to engage in diverse biological interactions have cemented its status as a "privileged scaffold." This guide provides an in-depth exploration of the isoxazole motif, from its fundamental characteristics and synthesis to its strategic application in the design of contemporary therapeutics. We will dissect the structure-activity relationships that govern its efficacy, detail key experimental protocols, and offer insights into the future trajectory of isoxazole-based drug discovery.
The Isoxazole Core: Physicochemical & Pharmacological Rationale
The isoxazole ring is more than a mere structural component; it is a versatile pharmacophore that imparts favorable characteristics to a molecule.[4][5] Its five-membered aromatic nature, with the juxtaposition of oxygen and nitrogen, creates a unique electronic distribution.[6][7] This influences its pKa, hydrogen bonding capacity, and metabolic stability, all critical parameters in drug design. The weak N-O bond is a key feature, allowing for potential ring-cleavage reactions that can be exploited in prodrug strategies or metabolic pathways.[6]
The strategic incorporation of an isoxazole moiety can enhance a compound's physicochemical properties, such as solubility and membrane permeability, thereby improving its pharmacokinetic profile.[8] Furthermore, the isoxazole ring can act as a bioisosteric replacement for other functional groups, like amides or esters, offering a way to modulate biological activity and circumvent liabilities such as enzymatic degradation.[9][10]
Synthetic Strategies: Building the Isoxazole Core
The accessibility of the isoxazole scaffold is a significant advantage in medicinal chemistry, with a variety of robust synthetic methods available.[6][11] The choice of synthetic route is often dictated by the desired substitution pattern and the overall complexity of the target molecule.
The Cornerstone: [3+2] Cycloaddition Reactions
The most prevalent and versatile method for constructing the isoxazole ring is the [3+2] dipolar cycloaddition between a nitrile oxide and an alkyne.[12][13] This reaction is highly efficient and often proceeds with high regioselectivity.[14]
Experimental Protocol: General Procedure for [3+2] Cycloaddition
-
Nitrile Oxide Generation: The nitrile oxide is typically generated in situ from an aldoxime using a mild oxidizing agent such as sodium hypochlorite (bleach) or chloramine-T.[15][16]
-
Cycloaddition: The generated nitrile oxide readily reacts with a terminal or internal alkyne in a suitable solvent (e.g., dichloromethane, tetrahydrofuran) at room temperature.
-
Work-up and Purification: The reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Caption: General workflow for isoxazole synthesis via [3+2] cycloaddition.
Other Synthetic Avenues
While [3+2] cycloadditions are dominant, other methods offer unique advantages for accessing specific isoxazole derivatives:
-
Condensation Reactions: The reaction of hydroxylamine with β-dicarbonyl compounds or their equivalents is a classical and effective method.[6]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields for various isoxazole syntheses.[6]
-
Transition Metal-Catalyzed Reactions: Modern synthetic chemistry has introduced novel transition metal-catalyzed methods, including cycloisomerization and direct functionalization, for more complex isoxazole derivatives.[2][6]
The Isoxazole Scaffold in Action: A Portfolio of Therapeutic Applications
The versatility of the isoxazole scaffold is evident in the broad range of biological activities exhibited by its derivatives.[2][3][6] This has led to the development of numerous clinically successful drugs across various therapeutic areas.[4][5]
Anti-inflammatory Agents: The Coxib Story
A prominent example of the isoxazole scaffold's success is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Valdecoxib, a potent and selective COX-2 inhibitor, features a 3,4-diarylisoxazole core.[17][18] The sulfonamide group on one of the phenyl rings is crucial for its selectivity, interacting with a specific side pocket in the COX-2 enzyme.[19]
| Drug | Isoxazole Core | Mechanism of Action | Therapeutic Use |
| Valdecoxib | 3,4-Diarylisoxazole | Selective COX-2 Inhibitor | Anti-inflammatory, Analgesic[17][18] |
| Leflunomide | Isoxazole-4-carboxamide | Dihydroorotate dehydrogenase inhibitor | Antirheumatic[4][6] |
Antibacterial Agents: The Isoxazolyl Penicillins
The isoxazolyl penicillins, including dicloxacillin and cloxacillin, are a class of β-lactamase resistant antibiotics.[20][21][22] The bulky isoxazolyl side chain sterically hinders the action of β-lactamase enzymes produced by resistant bacteria, thereby protecting the β-lactam ring and allowing the antibiotic to inhibit bacterial cell wall synthesis.[21][23]
Caption: Mechanism of action of isoxazolyl penicillins.
A Spectrum of Other Activities
The therapeutic potential of isoxazoles extends far beyond anti-inflammatory and antibacterial applications.[2][6] Isoxazole-containing compounds have demonstrated a wide array of pharmacological effects, including:
-
Anticancer: Various isoxazole derivatives have shown potent cytotoxic activity against a range of cancer cell lines.[1][3][6]
-
Antiviral: The isoxazole scaffold has been incorporated into molecules with activity against viruses such as the Zika virus.[24]
-
Neuroprotective: Certain isoxazole derivatives exhibit neuroprotective effects, making them potential candidates for treating neurodegenerative disorders.[2][6]
-
Anticonvulsant: The drug zonisamide, which contains an isoxazole ring, is used in the treatment of epilepsy.[4][6]
Structure-Activity Relationship (SAR) Studies: Fine-Tuning for Potency and Selectivity
Systematic modification of the substituents on the isoxazole ring and its appended functionalities is a cornerstone of optimizing the biological activity of these compounds.[25] SAR studies have revealed key insights into the features that govern the potency and selectivity of isoxazole derivatives.
For instance, in the case of isoxazole-based anticancer agents, the nature and position of substituents on aryl rings attached to the isoxazole core can dramatically influence their cytotoxic effects.[26][27] Electron-withdrawing groups, such as halogens, often enhance activity.[1][27]
Experimental Protocol: A General Workflow for SAR Studies
-
Library Synthesis: A library of analogs is synthesized, systematically varying the substituents at different positions of the isoxazole scaffold.
-
In Vitro Screening: The synthesized compounds are screened in relevant biological assays (e.g., enzyme inhibition assays, cell proliferation assays) to determine their potency (e.g., IC₅₀ or EC₅₀ values).
-
Data Analysis: The biological data is correlated with the structural modifications to identify key structural features that contribute to activity.
-
Iterative Design: Based on the initial SAR findings, a new generation of more potent and selective compounds is designed and synthesized for further evaluation.
Future Perspectives: The Continuing Evolution of the Isoxazole Scaffold
The isoxazole scaffold continues to be a fertile ground for drug discovery.[2][3] Emerging trends include the development of multi-targeted therapies, where a single isoxazole-containing molecule is designed to interact with multiple biological targets, and the application of novel synthetic methodologies to create more complex and diverse isoxazole libraries.[2][6]
The integration of computational modeling and machine learning with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery and optimization of new isoxazole-based therapeutics. The inherent versatility and proven track record of the isoxazole scaffold ensure its enduring importance in the quest for novel medicines to address unmet medical needs.[2][6]
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Advances in isoxazole chemistry and their role in drug discovery - PMC. (2025-03-17). [Link]
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Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. [Link]
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Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. [Link]
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Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. [Link]
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Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed. [Link]
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(PDF) ISOXAZOLE – A POTENT PHARMACOPHORE - ResearchGate. [Link]
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Flucloxacillin, a new isoxazolyl penicillin, compared with oxacillin, cloxacillin, and dicloxacillin - PubMed. [Link]
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Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal | Journal of Medicinal Chemistry - ACS Publications. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of Isoxazoles via Hydroxylamine Hydrochloride
Abstract
The isoxazole scaffold is a privileged five-membered heterocycle integral to numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] Its synthesis is a cornerstone of modern medicinal chemistry. This document provides an in-depth guide for researchers on the synthesis of isoxazoles, focusing on the versatile and widely adopted method involving the cyclocondensation of key precursors with hydroxylamine hydrochloride. We will explore the underlying reaction mechanisms, present detailed, field-tested protocols for different substrates, address safety considerations, and offer troubleshooting insights to ensure successful and reproducible synthesis.
Introduction to Isoxazole Synthesis
Isoxazoles are aromatic heterocycles containing adjacent nitrogen and oxygen atoms. This arrangement confers unique electronic properties and conformational rigidity, making the isoxazole ring a valuable component in drug design for modulating biological activity.[3]
Several synthetic routes to isoxazoles exist, but the most common and robust methods that utilize hydroxylamine hydrochloride fall into two primary categories:
-
Cyclocondensation with 1,3-Dicarbonyl Compounds: A classic and straightforward method involving the reaction of a β-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.[4][5][6]
-
Cyclization of α,β-Unsaturated Ketones (Chalcones): A powerful two-step approach where an α,β-unsaturated ketone is first synthesized and then cyclized with hydroxylamine.[1][4][7]
This guide will focus on these two highly reliable and adaptable methodologies.
Mechanistic Pathways
A thorough understanding of the reaction mechanism is critical for optimizing conditions and troubleshooting unexpected outcomes. The choice of substrate dictates the precise pathway to the isoxazole core.
Pathway A: From 1,3-Dicarbonyl Compounds
The reaction between a 1,3-dicarbonyl compound and hydroxylamine is a classic condensation reaction.[5] The key steps are outlined below.
-
Step 1: Oxime Formation: The more reactive carbonyl group of the 1,3-dicarbonyl substrate undergoes nucleophilic attack by the amino group of hydroxylamine. This is followed by dehydration to form an oxime intermediate.[8][9]
-
Step 2: Intramolecular Cyclization: The hydroxyl group of the newly formed oxime then acts as an intramolecular nucleophile, attacking the second carbonyl group.
-
Step 3: Dehydration & Aromatization: A final dehydration step from the cyclic intermediate results in the formation of the stable, aromatic isoxazole ring.[5]
Caption: Reaction mechanism for isoxazole synthesis from 1,3-dicarbonyls.
Pathway B: From α,β-Unsaturated Ketones (Chalcones)
This pathway involves a Michael addition followed by cyclization and oxidation. It is particularly useful for synthesizing 3,5-diaryl isoxazoles.[1]
-
Step 1: Michael Addition: The hydroxylamine nitrogen attacks the β-carbon of the α,β-unsaturated system in a conjugate addition.
-
Step 2: Oxime Formation & Cyclization: The intermediate undergoes tautomerization and subsequent intramolecular condensation between the amino group and the carbonyl carbon to form a hydroxylated isoxazoline ring.
-
Step 3: Dehydration/Oxidation: The isoxazoline intermediate eliminates a molecule of water to yield the final aromatic isoxazole.
Safety & Handling of Hydroxylamine Hydrochloride
Critical Safety Warning: Hydroxylamine hydrochloride is a hazardous substance and must be handled with extreme care.
-
Toxicity & Corrosivity: It is toxic if swallowed or in contact with skin, causes serious eye irritation, and can be corrosive to metals.[10][11][12]
-
Explosion Risk: May explode when heated and is sensitive to shock and friction.[12][13] Decomposition can be initiated at temperatures above 75°C.[13]
-
Health Hazards: Suspected of causing cancer and may cause damage to organs through prolonged exposure.[12] It is also a skin sensitizer.[11][12]
Mandatory Handling Precautions:
-
Always handle hydroxylamine hydrochloride in a certified chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE): safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat.[10][12][13]
-
Store in a cool, dry, well-ventilated area away from heat sources and incompatible materials.
-
Consult the Safety Data Sheet (SDS) for complete information before beginning any work.[10][11][12][13]
Experimental Protocols
The following protocols are generalized procedures. Researchers should optimize conditions based on the specific reactivity of their substrates. Monitoring reaction progress via Thin-Layer Chromatography (TLC) is highly recommended.[4]
Protocol 1: Synthesis of 3,5-Dimethylisoxazole from Acetylacetone
This protocol details the classic cyclocondensation of a 1,3-diketone.
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (NaOAc) or another mild base
-
Ethanol (EtOH)
-
Deionized water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a mixture of ethanol (20 mL) and water (10 mL). Stir for 10 minutes.
-
Scientist's Note: Hydroxylamine is used as its hydrochloride salt for stability. The base (sodium acetate) is crucial to liberate the free hydroxylamine nucleophile in situ.[14]
-
-
Reaction Initiation: Add acetylacetone (1.0 eq) dropwise to the stirring solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90°C) for 2-4 hours. Monitor the disappearance of starting material by TLC.
-
Workup: Cool the mixture to room temperature. Reduce the volume of ethanol using a rotary evaporator. Add 30 mL of deionized water and transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 3,5-dimethylisoxazole can be purified by fractional distillation or column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a 3,5-Disubstituted Isoxazole from a Chalcone
This two-step procedure first involves forming an α,β-unsaturated ketone (chalcone), followed by cyclization.[1][4][15]
Part A: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve an appropriate aromatic ketone (e.g., acetophenone, 1.0 eq) and an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours until a precipitate forms.
-
Pour the reaction mixture into crushed ice and acidify with dilute HCl to precipitate the chalcone product.
-
Filter, wash with cold water, and recrystallize from ethanol.
Part B: Isoxazole Formation
-
Reaction Setup: In a round-bottom flask, suspend the synthesized chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol (30 mL).[1]
-
Base Addition: Add an aqueous solution of a strong base like potassium hydroxide (40% KOH, 5 mL).[1] The mixture will often change color.
-
Reflux: Reflux the mixture for 8-12 hours.[1] The reaction should be monitored by TLC.
-
Workup: After cooling, pour the reaction mixture into crushed ice.[1] Neutralize with a dilute acid (e.g., acetic acid or dilute HCl).[15][16]
-
Extraction & Purification: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).[1] The crude product can then be purified by column chromatography on silica gel to yield the desired isoxazole.[4][16]
Caption: A generalized experimental workflow for isoxazole synthesis.
Reaction Optimization & Troubleshooting
The synthesis of isoxazoles is generally robust, but challenges such as low yields, isomer formation, or product decomposition can occur.[4]
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive hydroxylamine (base not strong enough or omitted).- Poor quality starting materials.- Incorrect reaction temperature or time. | - Ensure an appropriate base is used to free NH₂OH from its salt.- Verify purity of diketone/chalcone.- Optimize temperature and reaction time; consider microwave-assisted synthesis for faster reactions.[4] |
| Mixture of Regioisomers | - Use of an unsymmetrical 1,3-dicarbonyl compound. | - The regioselectivity is influenced by steric and electronic factors.[4] The more electrophilic carbonyl carbon is typically attacked first by the NH₂ group. Modify substituents to enhance electronic differentiation or use a pre-formed enaminoketone to direct the cyclization.[4] |
| Product Decomposition | - The isoxazole N-O bond can be sensitive to cleavage.- Harsh workup conditions (strong acid/base). | - Avoid strongly acidic or basic conditions during workup.[4]- Protect the product from light if it is photosensitive.- Avoid reductive conditions (e.g., catalytic hydrogenation) which can cleave the N-O bond.[4] |
| Difficult Purification | - Byproducts or regioisomers with similar polarity to the desired product. | - Systematically screen different solvent systems for column chromatography using TLC.[4]- If the product is a solid, attempt recrystallization from various solvents.[4] |
Characterization of Isoxazoles
Confirmation of the isoxazole ring formation is achieved through standard spectroscopic techniques.
-
¹H NMR: The aromatic protons on the isoxazole ring typically appear in the δ 6.0-9.0 ppm range. The disappearance of signals corresponding to the active methylene protons (in the diketone route) or olefinic protons (in the chalcone route) is a key indicator of successful cyclization.
-
¹³C NMR: Aromatic carbons of the isoxazole ring will be present. The disappearance of carbonyl signals from the starting material is expected.
-
FT-IR: The absence of a strong carbonyl (C=O) stretch from the starting material is indicative of reaction completion. Look for characteristic ring stretching vibrations for the isoxazole nucleus (typically 1600-1300 cm⁻¹).[16]
-
Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.
References
-
Kumari, A., Singh, R. K., & Singh, S. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34239-34266. Retrieved from [Link]
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Shaik, B., et al. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(23), 7808. Retrieved from [Link]
-
Barzaghi, F., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Reddy, T. R., et al. (2024). One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of the Indian Chemical Society. Retrieved from [Link]
-
Kim, M., et al. (2016). Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures with a Diverse Display of Polar Surface Area. ACS Combinatorial Science, 18(9), 549-558. Retrieved from [Link]
-
Turan-Zitouni, G., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 42(6), 1735-1746. Retrieved from [Link]
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Szabo-Scandic. (n.d.). Hydroxylamine hydrochloride Material Safety Data Sheet. Retrieved from [Link]
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Kamal, A., et al. (2017). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Serbian Chemical Society, 82(1), 1-32. Retrieved from [Link]
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OC Chem. (2019). synthesis of isoxazoles. Retrieved from [Link]
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Rao, V. R., et al. (2012). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 4(3), 1198-1204. Retrieved from [Link]
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Organic Chemistry Portal. (2016). Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
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ResearchGate. (n.d.). Scope of the reaction for synthesis of isoxazoles. Retrieved from [Link]
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Raju, G. N., et al. (2015). Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica, 7(1), 127-133. Retrieved from [Link]
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Al-Warhi, T., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 606. Retrieved from [Link]
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Study.com. (n.d.). What is the product formed when hydroxylamine condenses with a carbonyl compound? Retrieved from [Link]
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Mogilaiah, K., et al. (2006). Synthesis and characterization of new isoxazoles derived from benzosuberones. Indian Journal of Chemistry, 45B, 1753-1755. Retrieved from [Link]
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Jain, R. (2025). Synthesis, characterization and biological activity of isoxazole derivatives. International Journal of Creative Research Thoughts, 13(5). Retrieved from [Link]
-
Kumar, K. S. V., et al. (2014). Cyclocondensation of Hydroxylamine with 1,3-Bis(het)arylmonothio-1,3-diketones and β-Alkylthio-α,β-unsaturated Ketones. European Journal of Organic Chemistry, 2014(9), 1882-1892. Retrieved from [Link]
-
Azoft. (2024). Cyclization with hydroxylamine hydrochloride: Significance and symbolism. Retrieved from [Link]
-
Loiseau, F., & Beauchemin, A. M. (n.d.). SYNTHESIS OF AN α-HYDROXYOXIME FROM AN ALKYNE AND HYDROXYLAMINE. Organic Syntheses Procedure. Retrieved from [Link]
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Barluenga, J., et al. (1983). Regiospecific Synthesis of Isoxazoles by Reaction of 1-Azabutadiene Derivatives with Hydroxylamine Hydrochloride. The Journal of Organic Chemistry, 48(13), 2255-2258. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Retrieved from [Link]
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Application Note: Isoxazole Hydrochloride Derivatives in Cancer Cell Line Profiling
This Application Note is structured to guide researchers through the specific utility of Isoxazole Hydrochloride salts and their bioactive derivatives (such as ISO-1 and Acivicin ) in cancer cell line profiling.
While "Isoxazole Hydrochloride" often refers to the water-soluble salt forms of isoxazole-based small molecules, these compounds are biologically significant as Macrophage Migration Inhibitory Factor (MIF) inhibitors and Glutamine antagonists . This guide focuses on these two high-impact applications.
Targeting Metabolic Plasticity and the MIF-CD74 Signaling Axis
Executive Summary & Mechanism of Action
Isoxazole derivatives are "privileged scaffolds" in medicinal chemistry, capable of interacting with diverse biological targets. In the context of cancer cell lines (e.g., A549, MCF-7, PANC-1 ), Isoxazole Hydrochloride salts are primarily utilized for two distinct mechanisms:
-
MIF Tautomerase Inhibition (e.g., ISO-1): The isoxazole ring mimics the substrate of Macrophage Migration Inhibitory Factor (MIF), blocking its interaction with the CD74 receptor.[1] This inhibits downstream ERK1/2 and AKT signaling, reducing cell migration and invasion.
-
Glutamine Antagonism (e.g., Acivicin): Certain isoxazole salts act as structural analogs of glutamine, inhibiting CTP synthetase and GMP synthetase, thereby starving rapidly dividing cancer cells of nucleotides.
Key Advantage of Hydrochloride Salts: The hydrochloride (HCl) salt form is critical for in vitro studies as it significantly enhances aqueous solubility compared to the free base isoxazoles, allowing for higher concentration dosing in cell culture media without precipitation (up to 10-50 mM stock solutions).
Mechanistic Pathway Diagram
The following diagram illustrates the blockade of the MIF-CD74 axis by Isoxazole compounds.
Caption: Isoxazole derivatives competitively inhibit MIF tautomerase activity, preventing CD74 receptor activation and downstream oncogenic signaling.[1]
Experimental Preparation & Handling
Challenge: While HCl salts improve solubility, isoxazoles can be susceptible to hydrolysis or ring-opening under extreme pH. Solution: Use a buffered solvent system.
Reagent Preparation Protocol
-
Stock Solution (50 mM):
-
Weigh Isoxazole Hydrochloride powder accurately.
-
Dissolve in DMSO (Dimethyl Sulfoxide) or Sterile Water depending on the specific derivative's lipophilicity.
-
Note: For ISO-1, DMSO is preferred. For Acivicin-like salts, water is often sufficient.
-
Critical Step: If using water, filter-sterilize using a 0.22 µm PVDF syringe filter immediately.
-
-
Storage: Aliquot into small volumes (20-50 µL) and store at -20°C. Avoid freeze-thaw cycles (>3 times) as HCl salts can be hygroscopic.
-
Working Solution: Dilute stock into complete cell culture media immediately prior to use. Ensure final DMSO concentration is <0.5% (v/v).
Core Protocol A: Anti-Proliferative Screening (MTT/MTS Assay)
This protocol validates the cytotoxicity of the isoxazole compound.[2]
Target Cells: MCF-7 (Breast), A549 (Lung), HCT116 (Colon). Controls:
-
Negative: 0.1% DMSO Vehicle.
-
Positive: Doxorubicin (1 µM) or standard MIF inhibitor (ISO-1).
Step-by-Step Methodology
-
Seeding: Seed cancer cells at a density of 3,000–5,000 cells/well in 96-well plates.
-
Attachment: Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.
-
Treatment:
-
Remove old media.
-
Add 100 µL of fresh media containing Isoxazole Hydrochloride at serial dilutions: 0, 1, 5, 10, 25, 50, 100 µM .
-
Technical Note: Isoxazoles often have moderate potency (IC50 in µM range), so a broad range is necessary.
-
-
Incubation: Incubate for 48 to 72 hours .
-
Readout:
-
Add 10 µL of MTT reagent (5 mg/mL) to each well.
-
Incubate for 3-4 hours until purple formazan crystals form.
-
Solubilize crystals with 100 µL DMSO or SDS-HCl buffer.
-
Measure absorbance at 570 nm .
-
Data Analysis:
Calculate % Viability =
Core Protocol B: Functional Migration Assay (Scratch Wound)
Isoxazole derivatives (specifically MIF inhibitors) often inhibit migration more potently than proliferation. This assay is critical for validating the specific "anti-metastatic" mechanism.
Target Cells: Highly metastatic lines (e.g., MDA-MB-231, PANC-1).
Step-by-Step Methodology
-
Confluency: Seed cells in a 6-well plate and grow to 95-100% confluency .
-
Starvation (Optional but Recommended): Switch to low-serum media (0.5% FBS) for 12 hours prior to wounding to minimize proliferation effects.
-
Wounding:
-
Create a scratch using a sterile 200 µL pipette tip . Hold the tip perpendicular to the plate.
-
Wash twice with PBS to remove floating debris.
-
-
Treatment:
-
Imaging:
-
Capture images at 0h, 12h, and 24h using an inverted phase-contrast microscope.
-
Mark the plate bottom with a marker to image the exact same spot.
-
-
Quantification:
-
Use ImageJ software to measure the "Wound Area".
-
Calculate % Wound Closure:
.
-
Experimental Workflow Diagram
Caption: Workflow for assessing anti-migratory activity of Isoxazole derivatives using the Scratch Wound Assay.
Expected Results & Troubleshooting
Data Summary Table (Representative Data)
| Cell Line | Compound | Assay Type | IC50 / Effect | Interpretation |
| A549 | ISO-1 (Isoxazole) | Proliferation (MTT) | ~50 µM | Moderate cytotoxicity; cytostatic at lower doses. |
| A549 | ISO-1 (Isoxazole) | Migration (Scratch) | Significant Inhibition at 10 µM | Specific anti-migratory effect (MIF pathway).[7] |
| MCF-7 | Isoxazole Derivative X | Proliferation | < 5 µM | High potency suggests off-target or cytotoxic mechanism (e.g., Tubulin). |
Troubleshooting Guide
-
Precipitation: If crystals appear in the media upon adding the drug, the Isoxazole HCl concentration is too high or the pH of the media has shifted. Action: Pre-dilute in PBS before adding to media, or lower the final concentration.
-
No Effect on Migration: Ensure the cell line expresses MIF and CD74 . Some lines (e.g., certain lymphomas) may be CD74 negative.
-
High Background Death: If untreated cells die, the HCl salt might be acidifying the media. Action: Check media color (phenol red); add HEPES buffer if necessary.
References
-
MIF Inhibition in Cancer: Orita, M., et al. (2001). "Coumarin and chromen-4-one analogues as tautomerase inhibitors of macrophage migration inhibitory factor: discovery and X-ray crystallography." Journal of Medicinal Chemistry. Link (Describes the structural basis for isoxazole-like inhibition).
-
ISO-1 Protocol: Al-Abed, Y., et al. (2005). "ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis." Journal of Experimental Medicine. Link (The foundational paper for ISO-1 application).
-
Isoxazole Synthesis & Screening: Penthala, N. R., et al. (2015). "Synthesis and screening of 3,5-disubstituted isoxazoles as potential anti-cancer agents." Bioorganic & Medicinal Chemistry Letters. Link
-
MIF in Lung Cancer: Rendon, B. E., et al. (2007). "A novel, macrophage migration inhibitory factor suicide substrate inhibits motility and growth of lung cancer cells."[7] Molecular Cancer Research. Link
-
General Isoxazole Review: Zhu, J., et al. (2018). "Isoxazole derivatives as potential anticancer agents."[1][2][8][9][10][11][12][13] European Journal of Medicinal Chemistry. Link
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Utilizing isoxazole hydrochloride in the synthesis of anti-inflammatory drugs.
Hydroxylamine hydrochloride remains an indispensable reagent for the construction of isoxazole-based anti-inflammatory drugs. The synthetic strategies outlined here, particularly the chalcone-based route, offer a robust platform for the rapid generation and optimization of novel drug candidates. The well-established link between the diarylisoxazole scaffold and selective COX-2 inhibition provides a clear rationale for lead compound design. [4][15]Future research in this area will likely focus on developing compounds with dual COX/LOX inhibitory activity to provide a broader anti-inflammatory profile, as well as fine-tuning structures to eliminate the cardiovascular risks associated with some second-generation coxibs, thereby improving the overall safety and therapeutic index. [2][11]
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Larock, R. C., & Yum, E. K. (1991). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]
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Heliyon. (2024). Synthesis, Characterization, Molecular Docking and Pharmacological Evaluation of Isoxazole Derivatives as Potent Anti-Inflammatory Agents. ResearchGate. [Link]
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Dadiboyena, S., & Nefzi, A. (2010). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. European Journal of Medicinal Chemistry, 45(11), 4697-4707. [Link]
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Dadiboyena, S., & Nefzi, A. (2010). Recent methodologies toward the synthesis of valdecoxib: a potential 3,4-diarylisoxazolyl COX-II inhibitor. PubMed. [Link]
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Chikhale, R., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
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Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. PMC. [Link]
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Barreca, M. L., et al. (2002). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Journal of Medicinal Chemistry. [Link]
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Kapoor, A., et al. (2016). Anti-inflammatory evaluation of isoxazole derivatives. Scholars Research Library. [Link]
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Sathish N.K., et al. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Scholars Research Library. [Link]
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Sathish N.K., et al. (2011). Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. ResearchGate. [Link]
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Sharma, V., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
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Sharma, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
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Wikipedia. (n.d.). Isoxazole. Wikipedia. [Link]
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Reddy, T. S., et al. (2021). Copper-Catalyzed Reductive Ring-Cleavage of Isoxazoles: Synthesis of Fluoroalkylated Enaminones and Application for the Preparation of Celecoxib, Deracoxib, and Mavacoxib. The Journal of Organic Chemistry. [Link]
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Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerfaceresearch. [Link]
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Ullah, H., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. ResearchGate. [Link]
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Gande, S., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC. [Link]
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Mishra, P., et al. (2021). Synthesis, Characterization and Study of Anti-Inflammatory Action New Isoxazole Ring Containing Pyrimidine Derivatives. YMER. [Link]
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Characterization of Isoxazole Derivatives Using ¹H and ¹³C NMR: An Application Note and Protocol
Introduction
Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that are integral to medicinal chemistry and drug development. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made them attractive scaffolds for novel therapeutic agents[1]. The precise structural elucidation of these molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring the quality of pharmaceutical compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful and definitive method for the unambiguous characterization of isoxazole derivatives[2][3].
This comprehensive guide provides a detailed overview and practical protocols for the characterization of isoxazole derivatives using ¹H and ¹³C NMR. It is designed for researchers, scientists, and drug development professionals, offering insights into the spectral features of the isoxazole core, the influence of substituents, and step-by-step methodologies for sample preparation and data acquisition.
The Isoxazole Core: A Spectroscopic Fingerprint
The isoxazole ring, with its unique arrangement of one oxygen and one nitrogen atom, gives rise to a characteristic set of signals in both ¹H and ¹³C NMR spectra. Understanding these fundamental spectral properties is the first step in the structural analysis of any isoxazole derivative.
¹H NMR Spectral Features
The protons directly attached to the isoxazole ring (H-3, H-4, and H-5) exhibit distinct chemical shifts and coupling patterns that are highly informative.
-
Chemical Shifts (δ): The electronegativity of the nitrogen and oxygen atoms significantly influences the electronic environment of the ring protons. Generally, the proton at the C-3 position (adjacent to the nitrogen) is the most deshielded, followed by the H-5 proton (adjacent to the oxygen). The H-4 proton typically appears at the most upfield position. The presence of substituents on the ring will further modulate these chemical shifts. For the parent isoxazole, the approximate chemical shifts are: H-3 at ~8.49 ppm, H-5 at ~8.31 ppm, and H-4 at ~6.39 ppm[4].
-
Coupling Constants (J): The spin-spin coupling between the isoxazole ring protons provides valuable information about their connectivity. The three-bond coupling constant between H-4 and H-5 (³JH4-H5) is typically in the range of 1.6-4.7 Hz[5]. The coupling between H-3 and H-4 (³JH3-H4) is generally smaller, around 1.7-3.0 Hz. Long-range couplings can also be observed, for instance, between H-3 and H-5 (⁴JH3-H5), which are typically less than 1 Hz.
¹³C NMR Spectral Features
The carbon atoms of the isoxazole ring also have characteristic chemical shift ranges, which are influenced by the heteroatoms and any attached substituents.
-
Chemical Shifts (δ): The C-3 and C-5 carbons, being directly bonded to the electronegative nitrogen and oxygen atoms, are the most deshielded and typically resonate at lower field. The C-4 carbon, in contrast, is more shielded and appears at a higher field. For the parent isoxazole, the approximate chemical shifts are: C-3 at ~157.8 ppm, C-5 at ~149.1 ppm, and C-4 at ~103.6 ppm[4]. Substituents on the ring can cause significant shifts in these values, providing clues about their position[6].
Below is a table summarizing the typical chemical shift ranges for the isoxazole core.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C-3 | ~8.2 - 8.5 | ~148 - 165 |
| C-4 | ~6.3 - 6.7 | ~95 - 115 |
| C-5 | ~6.5 - 8.4 | ~168 - 175 |
Note: These are general ranges and can vary significantly depending on the solvent and the nature of the substituents.
Visualizing the Isoxazole Core and its NMR Properties
The following diagram illustrates the basic structure of the isoxazole ring and highlights the key NMR-active nuclei.
Caption: Isoxazole ring with key atoms and typical ¹H NMR chemical shifts.
Protocols for NMR Analysis of Isoxazole Derivatives
Adherence to proper experimental protocols is crucial for obtaining high-quality, reproducible NMR data. The following sections detail the recommended procedures for sample preparation and data acquisition.
Protocol 1: Sample Preparation for ¹H and ¹³C NMR
The quality of the NMR spectrum is highly dependent on the proper preparation of the sample.
Materials:
-
Isoxazole derivative (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[7]
-
High-quality NMR tubes (clean and unscratched)[7]
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)[7]
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Glass Pasteur pipette and filter plug (e.g., glass wool)
-
Vortex mixer
Procedure:
-
Weighing the Sample: Accurately weigh the required amount of the isoxazole derivative. For routine ¹H NMR of small molecules (<1000 g/mol ), 5-25 mg is typically sufficient[7]. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope[7].
-
Solvent Selection: Choose an appropriate deuterated solvent in which the compound is fully soluble[8]. Chloroform-d (CDCl₃) is a common choice for many organic compounds[9]. The choice of solvent can also influence the chemical shifts of the analyte[10].
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial. Gentle vortexing or sonication can aid in dissolution[7].
-
Filtration: It is critical to remove any particulate matter from the sample solution, as solids can degrade the magnetic field homogeneity and lead to poor spectral resolution[8]. Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into a clean NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as TMS, to the NMR tube. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
-
Homogenization: Gently invert the NMR tube several times to ensure a homogeneous solution.
Protocol 2: ¹H NMR Data Acquisition
Instrument: High-field NMR spectrometer (e.g., 400 MHz or higher)
Typical Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).
-
Number of Scans (NS): 8 to 16 scans are usually sufficient for a moderately concentrated sample.
-
Relaxation Delay (D1): 1-2 seconds.
-
Acquisition Time (AQ): 2-4 seconds.
-
Spectral Width (SW): A range of -2 to 12 ppm is typically adequate for most organic compounds.
-
Temperature: Room temperature (e.g., 298 K).
Procedure:
-
Insert the Sample: Carefully insert the prepared NMR tube into the spectrometer.
-
Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent. Perform manual or automatic shimming to optimize the magnetic field homogeneity, which is crucial for sharp spectral lines.
-
Set Acquisition Parameters: Load a standard ¹H NMR experiment and adjust the parameters as needed.
-
Acquire the Spectrum: Start the acquisition.
-
Data Processing: After the acquisition is complete, the Free Induction Decay (FID) will be Fourier transformed to generate the spectrum. Apply phase correction and baseline correction to obtain a clean spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
Protocol 3: ¹³C NMR Data Acquisition
Instrument: High-field NMR spectrometer
Typical Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (NS): Due to the low sensitivity of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 1-2 seconds.
-
Spectral Width (SW): A range of 0 to 220 ppm is generally sufficient for most organic molecules.
-
Temperature: Room temperature (e.g., 298 K).
Procedure:
-
Follow steps 1 and 2 from the ¹H NMR acquisition protocol.
-
Set Acquisition Parameters: Load a standard ¹³C NMR experiment. The use of proton decoupling will simplify the spectrum by removing C-H couplings, resulting in single lines for each unique carbon atom.
-
Acquire the Spectrum: Start the acquisition. This will take longer than a ¹H experiment.
-
Data Processing: Process the FID as described for the ¹H spectrum.
-
Referencing: Reference the spectrum to the TMS signal at 0 ppm or to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).
Advanced 2D NMR Techniques for Isoxazole Characterization
For complex isoxazole derivatives with overlapping signals in the 1D spectra, 2D NMR techniques are indispensable for unambiguous structural assignment.
-
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. Cross-peaks in a COSY spectrum connect coupled protons, allowing for the tracing of proton networks within the molecule. This is particularly useful for confirming the connectivity of the H-3, H-4, and H-5 protons in the isoxazole ring and for assigning protons on substituent groups.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. Each cross-peak in an HSQC spectrum represents a one-bond C-H connection. This is a powerful tool for assigning carbon signals based on their known proton assignments.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. HMBC is crucial for connecting different fragments of a molecule and for assigning quaternary carbons (carbons with no attached protons). For isoxazole derivatives, HMBC can be used to confirm the position of substituents by observing correlations from the substituent's protons to the carbons of the isoxazole ring.
The following diagram illustrates the workflow for the comprehensive NMR characterization of an isoxazole derivative.
Caption: Workflow for the NMR characterization of isoxazole derivatives.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of isoxazole derivatives. A thorough understanding of the characteristic chemical shifts and coupling constants of the isoxazole core, combined with the application of systematic protocols for sample preparation and data acquisition, enables the unambiguous determination of molecular structure. For complex derivatives, advanced 2D NMR techniques provide the necessary resolution and connectivity information to overcome the limitations of 1D spectra. The methodologies outlined in this guide provide a robust framework for researchers in academia and industry to confidently characterize novel isoxazole compounds, thereby accelerating the drug discovery and development process.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University of Alberta, Department of Chemistry. NMR Sample Preparation. [Link]
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Qiu, D., Jiang, C., Gao, P., & Yuan, Y. (2023). Lewis acid-promoted direct synthesis of isoxazole derivatives. Beilstein Journal of Organic Chemistry, 19, 1562–1567. [Link]
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Patel, K. D., Patel, H. D., & Patel, B. D. (2017). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Journal of Saudi Chemical Society, 21(1), 1-9. [Link]
-
Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]
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University of Notre Dame, Department of Chemistry & Biochemistry. NMR Sample Preparation. [Link]
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Wasylishen, R. E., & Schaefer, T. (1977). Carbon-13, proton spin–spin coupling constants in some 4-substituted isothiazoles and related heterocyclics. Canadian Journal of Chemistry, 55(4), 619-623. [Link]
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Wasylishen, R., Rowbotham, J. B., & Schaefer, T. (1974). Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. Canadian Journal of Chemistry, 52(5), 833-838. [Link]
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Mekky, A. E. M., & Al-Hussain, S. A. (2014). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 19(11), 17786-17795. [Link]
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Ahmed, S. M., Abdulrahman, H., Hussain, F. H. S., & Qader, H. A. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Journal of the Turkish Chemical Society, Section A: Chemistry, 9(3), 861-872. [Link]
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Silva, A. M. S., & Pinto, D. C. G. A. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(3), 396-434. [Link]
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Drach, S. V., et al. (2021). Transformations, NMR studies and biological testing of some 17β-isoxazolyl steroids and their heterocyclic ring cleavage derivatives. Steroids, 166, 108768. [Link]
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Al-Azmi, A., & Shalaby, M. A. (2021). Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole. Current Organic Chemistry, 25(7), 849-856. [Link]
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Lee, D. K., et al. (2018). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. The Journal of Physical Chemistry Letters, 9(18), 5463-5468. [Link]
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Semantic Scholar. Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives. [Link]
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El-Mekabaty, A., et al. (2022). New bis-isoxazole with monoterpenic skeleton: regioselective synthesis, spectroscopic investigation, electrochemical, and density functional theory (DFT) studies. Turkish Journal of Chemistry, 46(2), 506-518. [Link]
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Sahu, N. (2024). Use Of NMR And Other Spectroscopy Techniques In Heterocyclic Oxadiazole Derivatives Studies: A Review. International Journal of Photochemistry and Photochemical Research, 2(1), 7-13. [Link]
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Stefaniak, L., et al. (1996). Solvent Effects on the Nitrogen NMR Shieldings in Oxazole and Oxadiazole Systems. Magnetic Resonance in Chemistry, 34(2), 148-150. [Link]
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ResearchGate. Characteristic signals in the 1 H and 13 C NMR spectra of compound 6a. [Link]
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ResearchGate. Proton Spin–Spin Coupling Constants in Isothiazole, Isoxazole, and some of their Alkyl Derivatives | Request PDF. [Link]
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University of Wisconsin-Madison, Chemistry Department. 2D NMR FOR THE CHEMIST. [Link]
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ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]
-
Alizadeh, A., & Zohreh, N. (2016). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 3(2), 1-10. [Link]
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Advanced FT-IR Analysis of Isoxazole Scaffolds in Drug Discovery
Application Note & Protocol Guide
Executive Summary
The isoxazole ring (1,2-oxazole) is a "privileged scaffold" in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Valdecoxib (COX-2 inhibitor), Leflunomide (DMARD), and various beta-lactamase resistant antibiotics. While NMR and MS are standard for structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy provides unique, non-destructive insights critical for two specific phases of drug development: real-time synthesis monitoring (specifically the [3+2] cycloaddition) and solid-state polymorph profiling .
This guide outlines high-precision protocols for analyzing isoxazole derivatives, focusing on distinguishing the subtle vibrational modes of the N-O and C=N bonds within the heterocyclic system.
Theoretical Basis: The Isoxazole Vibrational Signature[1]
The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. Unlike furan or pyrrole, the isoxazole ring possesses a distinct dipole and unique bond polarization that results in characteristic IR absorption bands.
Key Vibrational Modes
Correct assignment of the isoxazole ring requires distinguishing it from other aromatic signals. The vibration is often coupled, but three primary regions are diagnostic:
-
Ring Stretching (C=N / C=C): The most intense bands arise from the in-plane stretching of the C=N and C=C bonds. These typically appear as a doublet or complex set of bands in the 1610–1570 cm⁻¹ and 1500–1400 cm⁻¹ regions. The C=N stretch is often found near 1600–1610 cm⁻¹ , slightly higher than many other heterocyclic imines due to ring strain and electronegativity of the adjacent oxygen.
-
N-O Bond Stretching: The N-O single bond within the ring is a critical diagnostic feature, typically appearing in the fingerprint region between 900–1000 cm⁻¹ . However, this vibration is frequently coupled with ring breathing modes, making it appear as a medium-intensity band often around 940–960 cm⁻¹ or 1000–1068 cm⁻¹ depending on substitution.
-
C-H Stretching (Heterocyclic): Protons attached directly to the isoxazole ring (specifically at C4 or C5) exhibit C-H stretching vibrations above 3100 cm⁻¹ (typically 3120–3160 cm⁻¹), distinguishing them from aliphatic C-H stretches (<3000 cm⁻¹) and overlapping with phenyl ring protons.
Experimental Protocols
Protocol A: Real-Time Monitoring of [3+2] Cycloaddition
Objective: Monitor the formation of the isoxazole ring via the 1,3-dipolar cycloaddition of a nitrile oxide and an alkyne (Click Chemistry variant).
Rationale: This reaction is ideal for IR monitoring because the starting materials have distinct, high-intensity bands (C≡C or C≡N) that disappear upon ring closure.
Workflow Diagram
Caption: Logic flow for monitoring isoxazole synthesis via disappearance of alkyne/nitrile precursors.
Step-by-Step Procedure
-
Baseline Acquisition:
-
Acquire spectra of pure starting materials: Alkyne (focus on 2100–2250 cm⁻¹ ) and Nitrile Oxide precursor (or oxime).
-
Acquire spectrum of the pure solvent (to subtract background if performing flow-cell IR).
-
-
Sampling:
-
Extract 10–20 µL of reaction mixture at t=0, 30, 60, and 120 minutes.
-
Critical Step: If using ATR, spot the sample onto the crystal and allow volatile solvents (e.g., DCM, THF) to evaporate for 30 seconds. Solvent peaks can obscure the fingerprint region.
-
-
Data Collection:
-
Instrument: FT-IR with Diamond or ZnSe ATR accessory.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 scans (sufficient for S/N ratio > 1000:1).
-
-
Analysis:
-
Track Disappearance: Monitor the decrease of the C≡C stretch (weak/sharp) at ~2150 cm⁻¹ or the C≡N stretch (if using nitrile oxide in situ) at ~2200 cm⁻¹.
-
Track Appearance: Monitor the growth of the isoxazole C=N stretch at ~1610 cm⁻¹ and the C-O-N breathing modes in the 1000–1100 cm⁻¹ region.
-
Protocol B: Solid-State Polymorph Profiling (Valdecoxib Analogs)
Objective: Detect polymorphic transitions or amorphous content in solid isoxazole drug candidates.
Rationale: Isoxazoles are prone to hydrogen bonding changes in the solid state. Different polymorphs exhibit shifts in the fingerprint region due to changes in crystal packing forces acting on the heterocyclic ring.
Step-by-Step Procedure
-
Sample Preparation:
-
Do NOT grind the sample excessively if checking for polymorphism, as mechanical stress can induce phase transitions.
-
Use a high-pressure clamp with a Diamond ATR to ensure uniform contact without modifying the crystal lattice.
-
-
Spectral Acquisition:
-
Range: 4000–600 cm⁻¹.
-
Resolution: 2 cm⁻¹ (Higher resolution needed to resolve split peaks in polymorphs).
-
-
Comparative Analysis:
-
Focus on the Fingerprint Region (1500–600 cm⁻¹) .
-
Look for peak splitting or shifting (>2 cm⁻¹) in the C=N and N-O bands.
-
Example: In Valdecoxib, the amorphous state shows broadened bands in the H-bonding region (3200–3400 cm⁻¹ if NH is present) and shifts in the sulfonyl/isoxazole ring modes compared to the crystalline form.
-
Data Interpretation: Characteristic Isoxazole Bands[2][3][4][5][6][7]
The following table summarizes the diagnostic bands. Note that exact wavenumbers depend on substituents (alkyl vs. aryl).
| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| C-H Stretch (Ring) | 3100 – 3160 | Weak | Distinct from aliphatic C-H (<3000). Overlaps with aromatic C-H. |
| C=N Stretch (Ring) | 1590 – 1620 | Medium/Strong | Often the highest frequency ring mode. Diagnostic for ring closure. |
| C=C Stretch (Ring) | 1480 – 1560 | Medium | Coupled with aromatic substituents. |
| N-O Stretch | 900 – 1000 | Medium | Critical diagnostic. Often ~940-960 cm⁻¹. Can shift based on C3/C5 substitution. |
| Ring Breathing | 1350 – 1450 | Variable | Complex coupling; useful for fingerprinting polymorphs. |
| C-O Stretch (Ring) | 1050 – 1150 | Medium | Often appears near 1068 cm⁻¹ in aryl-isoxazoles. |
Data compiled from spectroscopic analysis of Valdecoxib and substituted isoxazole derivatives [1, 2, 3].
Troubleshooting & Validation
Spectral Artifact Decision Tree
Caption: Decision tree for identifying common FT-IR artifacts in hygroscopic heterocyclic samples.
Common Pitfalls:
-
Water Interference: Isoxazoles with polar side chains (e.g., sulfonamides in Valdecoxib) are hygroscopic. Moisture creates a broad O-H band at 3400 cm⁻¹ that can obscure N-H stretching. Solution: Dry samples in a vacuum desiccator over P₂O₅ for 2 hours prior to scanning.
-
Peak Overlap: The C=N isoxazole peak (~1610 cm⁻¹) often overlaps with the C=C quadrant stretching of phenyl substituents. Validation: Use Second Derivative spectroscopy to resolve overlapping shoulders into distinct maxima.
References
-
Zanco Journal of Medical Sciences. (2025). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. [Link]
-
Research Journal of Pharmaceutical, Biological and Chemical Sciences. Synthesis and Characterization of Some New Heterocyclic Compounds Derived from 1,3-bis(4-nitrophenyl) prop-2-en-1-one. [Link]
-
National Institutes of Health (PubMed). FTIR studies on differential intermolecular association in crystalline and amorphous states of structurally related non-steroidal anti-inflammatory drugs (Valdecoxib). [Link]
-
Journal of Physical Chemistry A. High Overtones of C−H Stretching Vibrations in Isoxazole. [Link]
Application Note: A Robust High-Performance Liquid Chromatography (HPLC) Framework for the Purity Analysis of Isoxazole Derivatives
Abstract: This document provides a detailed guide for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of isoxazole-containing compounds. Isoxazoles are a critical scaffold in medicinal chemistry, found in numerous pharmaceuticals where purity is paramount for safety and efficacy.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the physicochemical rationale behind methodological choices—from column and mobile phase selection to detector optimization. We present a comprehensive, step-by-step protocol for a reversed-phase HPLC (RP-HPLC) method and a framework for its validation in accordance with International Council on Harmonisation (ICH) guidelines, ensuring the generation of reliable, accurate, and reproducible data for researchers, quality control analysts, and drug development professionals.
The Scientific Imperative for Purity Analysis of Isoxazoles
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in modern drug discovery.[1][3] It is the core component of numerous approved drugs, including COX-2 inhibitors, antibiotics, and antiviral agents.[1] The synthesis of these complex molecules can often result in a variety of impurities, such as starting materials, by-products, and degradation products.[2][4] Regulatory bodies worldwide mandate stringent purity control for active pharmaceutical ingredients (APIs) because even minute impurities can alter a drug's toxicity, stability, and therapeutic effect.
High-Performance Liquid Chromatography (HPLC) is the definitive analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[5][6][7] A well-developed HPLC method can effectively separate the main isoxazole compound from its structurally similar impurities, allowing for precise quantification and ensuring the quality and safety of the final drug product.
Foundational Principles: Method Development Strategy
A successful HPLC method is built on a thorough understanding of the analyte's physicochemical properties.[6][8] The choices made during method development are not arbitrary; they are deliberate decisions based on chemical principles to achieve optimal separation.
Analyte Characterization: The Isoxazole Moiety
-
Structure and Polarity: The isoxazole ring itself is a polar entity due to the presence of electronegative nitrogen and oxygen atoms.[1] The overall polarity of the molecule, however, is dictated by the various substituents attached to this core. This property is the primary determinant of its retention behavior in reversed-phase chromatography.
-
UV Absorbance: Most isoxazole derivatives contain conjugated systems or aromatic rings, making them strong chromophores suitable for UV detection.[9][10] The maximum absorbance wavelength (λmax) must be determined empirically, often by using a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to scan the UV spectrum of the main analyte peak. This ensures maximum sensitivity and specificity.[8][10]
-
Acidity/Basicity (pKa): Substituents on the isoxazole ring can be acidic or basic. Knowing the pKa of the analyte and its potential impurities is crucial for selecting the appropriate mobile phase pH.[6][8] Maintaining the pH at least 1.5-2 units away from the pKa ensures that the analytes are in a single, non-ionized state, leading to sharp, symmetrical peaks and reproducible retention times.
Strategic Selection of Chromatographic Conditions
The goal of method development is to find the "sweet spot" of resolution, peak shape, and analysis time. This is achieved by systematically optimizing the stationary and mobile phases.
-
Stationary Phase (Column) Selection:
-
C18 (ODS) Columns: The C18 column is the workhorse of reversed-phase HPLC and the logical starting point for most isoxazole derivatives.[8][11] It separates compounds primarily based on hydrophobicity.
-
Columns for Polar Analytes: Since many isoxazoles are polar, they may exhibit poor retention on traditional C18 phases, eluting near the void volume. In such cases, columns with a more hydrophilic surface, such as those with polar end-capping (e.g., "AQ-type" columns), are highly effective.[12] These columns are designed to prevent phase collapse in highly aqueous mobile phases, allowing for the retention of polar compounds.[12]
-
Phenyl Columns: For isoxazoles containing aromatic rings, a phenyl-based stationary phase can offer alternative selectivity.[8][11] Separation is influenced by π-π interactions between the phenyl groups on the stationary phase and the analyte's aromatic rings, which can be invaluable for resolving closely related impurities.[8][13]
-
-
Mobile Phase Optimization:
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers used in RP-HPLC.[5] ACN is often preferred due to its lower viscosity (resulting in lower backpressure) and lower UV cutoff, which is advantageous for detecting compounds at low wavelengths (~200-220 nm).
-
Aqueous Phase and pH Control: A buffer is essential to control the mobile phase pH and ensure consistent ionization states of the analytes.[6][8] Phosphate and acetate buffers are widely used and offer good buffering capacity in the acidic to neutral pH ranges commonly employed in pharmaceutical analysis.[8]
-
Isocratic vs. Gradient Elution: An isocratic elution (constant mobile phase composition) is simple and robust, suitable for separating compounds with similar polarities. However, for a typical purity analysis where impurities may have a wide range of polarities, a gradient elution (composition changes over time) is far more effective.[14] It allows for the elution of highly retained impurities in a reasonable time while still providing good resolution for early-eluting peaks.[14]
-
Experimental Protocols
The following sections provide actionable, step-by-step protocols for the analysis of a representative isoxazole compound.
Workflow for Isoxazole Purity Analysis by HPLC
The overall process follows a logical sequence from preparation to final analysis, ensuring consistency and accuracy.
Caption: High-level workflow for HPLC purity analysis.
Protocol 1: General-Purpose RP-HPLC Method for Purity Determination
This protocol provides a robust starting point for the analysis of a moderately polar isoxazole derivative. Optimization will be required based on the specific compound.
Step 1: Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve 2.72 g of monobasic potassium phosphate in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
Step 2: Standard Solution Preparation
-
Accurately weigh approximately 10 mg of the isoxazole reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (this mixture is the "diluent"). This yields a stock solution of 100 µg/mL.
-
Prepare a working standard of 1.0 µg/mL by performing a 1:100 dilution of the stock solution with the diluent. This solution is used for determining the limit of quantitation and for impurity identification if necessary.
Step 3: Sample Solution Preparation
-
Accurately weigh approximately 10 mg of the isoxazole sample (API) into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent to achieve a nominal concentration of 100 µg/mL.
Step 4: Chromatographic System and Conditions
| Parameter | Recommended Condition | Causality/Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good efficiency and is a standard for RP-HPLC.[14] |
| Mobile Phase | A: 20 mM KH₂PO₄, pH 3.0B: Acetonitrile | Buffered mobile phase controls ionization for better peak shape.[8] |
| Gradient | 0-2 min, 5% B2-25 min, 5-95% B25-30 min, 95% B30-31 min, 95-5% B31-38 min, 5% B | A shallow gradient ensures separation of closely eluting impurities, followed by a column wash and re-equilibration.[14] |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column, balancing analysis time and pressure. |
| Column Temp. | 30 °C | Elevated temperature reduces viscosity and can improve peak shape and efficiency. |
| Detection | UV at 254 nm (or analyte λmax) | Common wavelength for aromatic compounds; use of λmax is recommended for optimal sensitivity.[10] |
| Injection Vol. | 10 µL | A small volume minimizes potential peak distortion from the injection solvent. |
| Run Time | 38 minutes | Allows for elution of all potential impurities and column re-equilibration. |
Step 5: System Suitability Testing (SST)
-
Before running samples, perform five replicate injections of the 100 µg/mL standard solution.
-
The system is deemed ready for use if it meets the predefined SST criteria.
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. High tailing can indicate column degradation or secondary interactions. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and separation power. |
| % RSD of Peak Area | ≤ 2.0% | Demonstrates the precision and reproducibility of the injector and system. |
| % RSD of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pump and mobile phase delivery. |
Step 6: Data Analysis
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage of each impurity using the area normalization method:
-
% Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
-
Protocol 2: A Framework for Method Validation (ICH Q2(R2))
Once a method is developed, it must be validated to prove it is fit for its intended purpose.[7][15] Validation is a formal process governed by ICH guidelines.[16][17][18]
The Validation Workflow
Method validation is a systematic process where each parameter builds upon the last to create a comprehensive picture of the method's performance.
Caption: Logical flow of ICH-guided method validation.
Key Validation Parameters and Acceptance Criteria
The following table summarizes the essential validation parameters for an impurity quantification method.
| Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (impurities, degradants, matrix).[17] | Peak purity of the analyte peak is demonstrated (e.g., using a DAD). Resolution between the main peak and the closest eluting impurity is >1.5. |
| Linearity | To show a direct proportional relationship between concentration and detector response over a specified range.[17] | Correlation coefficient (r²) ≥ 0.999 for a series of at least 5 concentrations. |
| Range | The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.[19] | Typically from the Limit of Quantitation (LOQ) to 120% of the assay concentration. |
| Accuracy | The closeness of the test results to the true value, often assessed by spike recovery experiments.[16][17] | 98.0% to 102.0% recovery for the assay; 80.0% to 120.0% recovery for impurities. |
| Precision | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).[17] | % RSD ≤ 2.0% for the assay. % RSD ≤ 10.0% for impurities at the quantitation limit. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7] | Typically determined by a signal-to-noise ratio of 10:1 and confirmed by demonstrating acceptable precision (%RSD ≤ 10%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH ±0.2, flow rate ±10%, column temp ±5°C).[14][19] | System suitability parameters remain within acceptance criteria. No significant change in results. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for developing and validating HPLC methods for the purity analysis of isoxazole derivatives. By understanding the chemical principles that govern chromatographic separation and adhering to a systematic validation approach as outlined by ICH guidelines, analytical scientists can develop robust, reliable, and accurate methods. Such methods are fundamental to ensuring the quality, safety, and efficacy of isoxazole-based pharmaceuticals, supporting their journey from research and development to the market.
References
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Technology Networks.
- Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. (2025, July 22). LinkedIn.
- Steps involved in HPLC Method Development. (n.d.). Asian Journal of Pharmaceutical Research.
- HPLC analytical Method development: an overview. (2025, May 27). PharmaCores.
- Polar Column in HPLC Example. (2025, August 20). Hawach.
- HPLC Method Development and Validation Process of Drug Analysis and Applications. (n.d.). ijarsct.
- HPLC Columns & LC Columns | Types, How to Choose, Compare. (n.d.). GL Sciences.
- 3 Ideal Columns for Analyzing Polar Compounds. (2017, December 8). YMC America.
- Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
- Separation of Isoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- Different Types of HPLC Columns Used in Analysis. (n.d.). Pharmaguideline.
- HPLC Column Selection - how to choose the right column. (n.d.). Analytics-Shop.
- ICH and FDA Guidelines for Analytical Method Validation. (2025, August 14). Lab Manager.
- ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
- HPLC/UV chromatogram showing the presence of a stable unknown... (n.d.). ResearchGate.
- ICH Q2(R2) Validation of analytical procedures. (n.d.). European Medicines Agency.
- Isoxazole | C3H3NO. (n.d.). PubChem.
- Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). YouTube.
- Isoxazole. (n.d.). Wikipedia.
- Validation of a Novel HPLC-UV Method for 5-Fluorobenzo[c]isoxazole-3-carbonitrile: A Comparative Guide. (n.d.). Benchchem.
- Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (n.d.). Der Pharma Chemica.
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). World Journal of Advanced Research and Reviews.
- Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (n.d.). Zanco Journal of Medical Sciences.
- Simultaneous determination of five systemic azoles in plasma by high-performance liquid chromatography with ultraviolet detection. (2009, December 5). PubMed.
- Important Aspects of UV Detection for HPLC. (2015, November 1). LCGC International.
- Development and validation of HPLC method for some azoles in pharmaceutical preparation. (n.d.). ResearchGate.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021, October 6). Royal Society of Chemistry.
Sources
- 1. Isoxazole - Wikipedia [en.wikipedia.org]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. asianjpr.com [asianjpr.com]
- 6. HPLC Method development: an overview. [pharmacores.com]
- 7. ijarsct.co.in [ijarsct.co.in]
- 8. Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis [uchemark.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 13. HPLC Column Selection - how to choose the right column | Analytics-Shop [analytics-shop.com]
- 14. pharmtech.com [pharmtech.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 19. youtube.com [youtube.com]
Precision Synthesis of 3,5-Disubstituted Isoxazoles via One-Pot Cycloaddition
Application Note | ID: AN-ISOX-35-CU | Version 2.1
Executive Summary
This guide details the high-fidelity synthesis of 3,5-disubstituted isoxazoles from terminal alkynes and aldehydes (or aldoximes).[1] While thermal 1,3-dipolar cycloadditions often yield mixtures of 3,5- and 3,4-regioisomers, this protocol prioritizes the Copper(I)-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC) . This method, analogous to the famous CuAAC "Click" reaction, guarantees exclusive 3,5-regioselectivity, mild conditions, and high functional group tolerance. A metal-free, base-mediated alternative is also provided for scenarios requiring trace-metal-free compounds.
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Leads.
Scientific Foundation & Mechanism
The Regioselectivity Challenge
The isoxazole ring is a privileged scaffold in medicinal chemistry (e.g., Valdecoxib, Leflunomide), acting as a bioisostere for amides and esters.
-
Thermal Route: Classical Huisgen cycloaddition of a nitrile oxide and an alkyne is thermally driven but often results in a mixture of 3,5- and 3,4-isomers (typically 3:1 to 9:1), requiring tedious chromatographic separation.
-
Copper-Catalyzed Route (CuANOC): The introduction of Cu(I) lowers the activation energy and directs the nucleophilic attack of the copper-acetylide species onto the nitrile oxide, yielding the 3,5-isomer exclusively (>99:1) .
Mechanistic Workflow
The one-pot sequence involves three distinct chemical phases occurring in a single vessel:
-
Condensation: Aldehyde reacts with hydroxylamine to form the aldoxime.
-
Chlorination/Oxidation: The aldoxime is converted to a hydroximoyl chloride (using NCS or Chloramine-T).
-
Cycloaddition: Base-mediated dehydrohalogenation generates the Nitrile Oxide in situ, which undergoes Cu-catalyzed cycloaddition with the terminal alkyne.
Figure 1: The sequential one-pot cascade from aldehyde to isoxazole.[2] The nitrile oxide is generated in situ to prevent dimerization to furoxans.
Protocol A: The "Gold Standard" Cu(I)-Catalyzed Method
Best for: Complex drug scaffolds, high regioselectivity requirements, and aqueous/alcoholic solubility. Reference: Based on Fokin & Sharpless methodologies (Hansen et al., J. Org. Chem. 2005).[2]
Materials
-
Substrate: Aldehyde (1.0 equiv)[3]
-
Alkyne: Terminal Alkyne (1.0 - 1.2 equiv)
-
Reagents:
-
Hydroxylamine hydrochloride (1.1 equiv)
-
Chloramine-T trihydrate (1.1 equiv) OR NCS (N-Chlorosuccinimide)
-
Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O) (1 mol%)
-
Sodium Ascorbate (5-10 mol%)
-
Base: NaOH or KHCO₃ (1.0 equiv)
-
-
Solvent: t-BuOH/Water (1:1 v/v) - Critical for the "Click" effect.
Step-by-Step Procedure
-
Oxime Formation:
-
In a round-bottom flask, dissolve the Aldehyde (1.0 equiv) in t-BuOH/Water (1:1).
-
Add Hydroxylamine hydrochloride (1.1 equiv) and NaOH (1.1 equiv).
-
Stir at RT for 30–60 min. Checkpoint: Monitor by TLC for disappearance of aldehyde.
-
-
Chlorination (In Situ):
-
Add Chloramine-T (1.1 equiv) to the reaction mixture in one portion.
-
Stir for 5–10 minutes. The solution typically turns transiently yellow/green as the intermediate forms.
-
Mechanistic Note: Chloramine-T acts as a source of Cl+ to form the hydroximoyl chloride.
-
-
Cu-Catalyzed Cycloaddition:
-
Add the Terminal Alkyne (1.1 equiv).
-
Add CuSO₄·5H₂O (1 mol%) followed immediately by Sodium Ascorbate (5 mol%). The solution will turn bright orange/yellow (characteristic of Cu(I)).
-
Stir at Room Temperature for 2–12 hours.
-
Optimization: If the alkyne is sluggish, heat to 40°C.
-
-
Work-up:
-
Dilute with water and extract with EtOAc (3x).
-
Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purify via silica gel chromatography (often minimal purification is needed due to high specificity).
-
Protocol B: Metal-Free (Green) Synthesis
Best for: Late-stage functionalization where metal scavenging is difficult, or for simple substrates where thermal steric control is sufficient. Mechanism: Base-mediated 1,3-dipolar cycloaddition.
Materials
-
Substrate: Aldoxime (Pre-synthesized or formed in situ)[4]
-
Reagents: NCS (1.1 equiv), Et₃N or DBU (1.2 equiv).
-
Solvent: DMF or DCM (Anhydrous preferred).
Step-by-Step Procedure
-
Chlorination:
-
Dissolve Aldoxime in DMF (0.5 M).
-
Add NCS (1.1 equiv) at 0°C. Stir for 1 hour, allowing to warm to RT.
-
Checkpoint: Verify formation of hydroximoyl chloride by TLC (usually less polar than oxime).
-
-
Cycloaddition:
-
Add Terminal Alkyne (1.2 equiv).
-
Crucial Step: Add Et₃N (1.2 equiv) dropwise over 30 minutes (using a syringe pump if scaling up).
-
Why? Slow addition keeps the concentration of Nitrile Oxide low, preventing dimerization into furoxan side-products.
-
-
Work-up:
-
Pour into ice water. Extract with Ether/EtOAc.
-
Wash thoroughly with water (to remove DMF).
-
Data Analysis & Troubleshooting
Regioselectivity Comparison
The following table illustrates the superiority of the Cu-catalyzed route for sterically ambiguous substrates.
| Substrate (R-CNO) | Alkyne (R'-CCH) | Method | Yield (%) | Regio Ratio (3,5 : 3,[2]4) |
| Phenyl | Phenyl | Thermal | 78% | 85 : 15 |
| Phenyl | Phenyl | Cu-Cat | 94% | >99 : 1 |
| Alkyl (Heptyl) | Ester (COOEt) | Thermal | 65% | 60 : 40 |
| Alkyl (Heptyl) | Ester (COOEt) | Cu-Cat | 88% | 98 : 2 |
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Furoxan Formation | Nitrile oxide concentration too high (dimerization). | Use Protocol B with slower base addition or reduce concentration in Protocol A . |
| Low Conversion | Cu(I) oxidation to Cu(II). | Add more Sodium Ascorbate (not more Copper). Degas solvents with N₂. |
| Regio-scrambling | Loss of Cu-catalysis (thermal pathway taking over). | Ensure pH is not too acidic (inhibits Cu-acetylide). Maintain pH ~7-8. |
| Blue Reaction Mixture | Cu(II) species dominant (inactive). | Add excess ascorbate until mixture returns to yellow/orange. |
Decision Matrix for Method Selection
Figure 2: Selection logic for choosing between Copper-Catalyzed and Metal-Free protocols.
References
-
Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[2] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.
-
Kadam, K. S., et al. (2016).[5] Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes.[5] Synthesis, 48, 3996-4008.[5]
-
Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210–216.
-
Raiic-Salic, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances (via PMC).
Sources
- 1. researchgate.net [researchgate.net]
- 2. One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 5. Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes [organic-chemistry.org]
Application Note: Strategic Profiling of Isoxazole-Based COX Inhibitors
Methods for In Vitro Determination of COX-1/COX-2 Selectivity and Potency
Introduction: The Isoxazole Advantage in COX-2 Targeting[1]
The isoxazole pharmacophore represents a privileged structure in the design of Cyclooxygenase-2 (COX-2) selective inhibitors. Unlike traditional NSAIDs that often rely on a carboxylic acid moiety to bind the Arg120 residue common to both isoforms, isoxazole derivatives (exemplified by Valdecoxib and Parecoxib) utilize a rigid heterocyclic core to orient sulfonamide or phenyl groups into the hydrophobic side pocket (Val523) unique to COX-2.
However, the lipophilicity and specific binding kinetics of isoxazole derivatives present unique challenges in in vitro assays. Standard protocols often fail to account for the time-dependent inhibition characteristic of this class or the solubility constraints of rigid aromatic systems.
This guide details two optimized protocols for profiling isoxazole derivatives:
-
Colorimetric Peroxidase Assay (TMPD): For high-throughput primary screening.
-
Fluorometric Assay (ADHP/Amplex Red): For high-sensitivity IC50 determination and kinetic profiling.
Assay Principle: The Peroxidase "Trap"
Direct measurement of COX activity (conversion of Arachidonic Acid to PGG2) is difficult because PGG2 is unstable. Therefore, the industry-standard method utilizes the Peroxidase (POX) activity of the COX enzyme.
The COX enzyme is bifunctional:
-
Cyclooxygenase Site: Converts Arachidonic Acid (AA) → PGG2.[1][2][3]
-
Peroxidase Site: Reduces PGG2 → PGH2.
During the peroxidase step, the enzyme requires a reducing agent. By supplying an exogenous, colorimetric, or fluorometric substrate as the reducing agent, we can stoichiometrically measure the enzyme's activity.
Mechanism of Action Diagram
Caption: The dual-activity mechanism of COX enzymes. Isoxazoles block the COX site, preventing PGG2 formation, which downstream halts the oxidation of the reporter signal.
Protocol A: High-Throughput Colorimetric Screening (TMPD)
This protocol uses N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) , which turns blue (590 nm) upon oxidation.[4] It is robust, cost-effective, and ideal for screening large libraries of isoxazole derivatives.
Reagents & Preparation[2][5][6][7][8][9][10][11]
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme Solution: Hemin is required for COX activity. Prepare a stock in DMSO, then dilute in buffer. Note: Heme degrades in light; keep dark.
-
Enzymes: Ovine COX-1 and Human Recombinant COX-2.[2][4][12][13]
-
Substrate: Arachidonic Acid (AA) in Ethanol or KOH.
-
Chromophore: TMPD (dissolved in ethanol).
Step-by-Step Workflow
-
Enzyme Preparation: Dilute COX-1 and COX-2 enzymes in Assay Buffer. Keep on ice.
-
Inhibitor Addition (The "Pre-Incubation" Step):
-
Add 10 µL of Isoxazole derivative (dissolved in DMSO) to the well.
-
Add 10 µL of Heme.
-
Add 10 µL of Enzyme.
-
CRITICAL: Incubate for 10–15 minutes at 25°C.
-
Why? Isoxazole-based inhibitors (like Celecoxib/Valdecoxib) often exhibit slow-binding kinetics. Skipping this step leads to underestimation of potency (higher IC50).
-
-
Background Control: Prepare wells with inactivated enzyme (boiled) or no enzyme to measure non-enzymatic oxidation of TMPD.
-
Initiation:
-
Add 20 µL of Colorimetric Substrate (TMPD).
-
Add 20 µL of Arachidonic Acid to start the reaction.
-
-
Measurement:
Protocol B: High-Sensitivity Fluorometric Profiling (ADHP)
For determining precise IC50 values or when compound supply is limited, the fluorometric method using 10-acetyl-3,7-dihydroxyphenoxazine (ADHP/Amplex Red) is superior. It produces Resorufin (Ex: 535 nm, Em: 587 nm).
Advantages for Isoxazoles:
-
Higher Sensitivity: Requires 10x less enzyme than colorimetric assays.
-
Less Interference: Red-shifted fluorescence avoids interference from yellow/orange colored isoxazole compounds.
Step-by-Step Workflow
-
Reaction Mixture Prep: Mix Assay Buffer, Heme, and ADHP.
-
Compound Plating: Add 5 µL of Isoxazole derivative (various concentrations) to black 96-well plates.
-
Enzyme Addition: Add enzyme and incubate for 15 minutes (Pre-incubation).
-
Initiation: Add Arachidonic Acid.
-
Kinetic Read: Immediately place in a fluorescence plate reader. Measure fluorescence every 30 seconds for 10 minutes.
-
Calculation: Calculate the slope of the linear portion of the curve (Reaction Rate).
Data Analysis & Validation
Calculating IC50
Convert raw RFU/OD values to % Inhibition using the formula:
Selectivity Index (SI)
The "Holy Grail" for isoxazole development is the SI.
-
SI > 10: COX-2 Selective.
-
SI > 50: Highly Selective (Typical for Valdecoxib analogs).
Table 1: Reference Values for Validation Run these controls to validate your assay performance.
| Compound | Class | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| SC-560 | COX-1 Selective | 0.009 | 6.3 | 0.001 |
| DuP-697 | COX-2 Selective | > 50 | 0.01 | > 5000 |
| Valdecoxib | Isoxazole (Coxib) | 15.0 | 0.005 | 3000 |
| Indomethacin | Non-Selective | 0.05 | 0.75 | 0.06 |
Troubleshooting & Optimization (Isoxazole Specifics)
Experimental Workflow & Decision Tree
Caption: Decision tree for selecting the correct assay modality based on compound physicochemical properties.
Critical "Gotchas" for Isoxazoles:
-
The "False Positive" Antioxidant Effect:
-
Issue: Some impurities in isoxazole synthesis (e.g., oxime intermediates) can act as reducing agents. They will reduce TMPD/ADHP even if COX is inhibited, or they might scavenge the radical signal.
-
Control: Run a "No Enzyme" control with the inhibitor and substrate. If signal develops, your compound is chemically reacting with the reporter.
-
-
DMSO Tolerance:
-
Isoxazoles are highly lipophilic. You may need high DMSO concentrations to dissolve them.
-
Limit: COX enzymes are sensitive to organic solvents. Keep DMSO < 2.5% v/v in the final well. If precipitation occurs, use Dimethyl Formamide (DMF) as an alternative, but validate enzyme stability first.
-
-
Heme Degradation:
-
Heme is the cofactor for the peroxidase site. It degrades rapidly in aqueous solution. Always prepare Heme fresh or store as a concentrated stock in DMSO at -80°C.
-
References
-
Abdelall, E. K., et al. (2017).[15] Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PMC. Retrieved from [Link]
- Marnett, L. J., et al. (1999). Structural basis of the dynamic mechanism of ligand binding to cyclooxygenase. Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for Valdecoxib binding mechanism).
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 7. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Amplex Red Assay for Measuring Hydrogen Peroxide Production from Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. COX Colorimetric Inhibitor Screening Assay Kit | Cayman Chemical | Biomol.com [biomol.com]
- 13. COX Colorimetric Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 14. COX (ovine) Colorimetric Inhibitor Screening Assay Kit - Cayman Chemical [bioscience.co.uk]
- 15. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Eco-Friendly Synthesis of Isoxazoles Using Ultrasound Irradiation
Introduction: The Imperative for Greener Isoxazole Synthesis
The isoxazole ring is a prominent scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] Traditionally, the synthesis of these valuable heterocyclic compounds has often relied on methods that involve lengthy reaction times, harsh conditions, and the use of hazardous organic solvents, posing significant environmental and safety concerns.[3][4][5] In alignment with the principles of green chemistry, there is a pressing need for the development of cleaner, more efficient, and sustainable synthetic methodologies.[6][7]
Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful and eco-friendly alternative for organic synthesis.[3][4][8] This technique utilizes acoustic cavitation to accelerate reactions, often leading to dramatically shorter reaction times, higher yields, milder operating conditions, and a reduction in by-product formation.[1][8][9] These application notes provide detailed protocols and insights into the ultrasound-assisted synthesis of isoxazoles, tailored for researchers, scientists, and professionals in drug development.
The Engine of Sonochemistry: Understanding Acoustic Cavitation
The remarkable effects of ultrasound in chemical synthesis are not a result of direct interaction between the sound waves and molecules. Instead, the energy of the ultrasound is harnessed through a phenomenon known as acoustic cavitation: the formation, growth, and violent collapse of microscopic bubbles in a liquid.[10][11] This process creates localized "hot spots" with transient temperatures and pressures that can reach several thousand degrees Celsius and over a thousand atmospheres, respectively.[11][12] This intense energy input is what drives the acceleration of chemical reactions.
The implosion of these cavitation bubbles also generates powerful physical effects, such as microjets and shockwaves, which enhance mass transfer and disrupt the boundary layers at solid-liquid interfaces.[11] This is particularly beneficial in heterogeneous reactions, leading to improved reaction rates.
Caption: The process of acoustic cavitation.
Ultrasound-Assisted Isoxazole Synthesis: Key Methodologies
The application of ultrasound irradiation has proven to be highly effective in various synthetic routes to isoxazoles, most notably in 1,3-dipolar cycloadditions and multicomponent reactions.[3][13]
1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition of a nitrile oxide with an alkyne is a fundamental method for constructing the isoxazole ring.[13] Ultrasound irradiation significantly accelerates this process, often allowing for the in situ generation of the nitrile oxide from an aldoxime, thus simplifying the experimental procedure.[3][14] The enhanced mixing and energy input from sonication can lead to cleaner reactions with higher regioselectivity.
Multicomponent Reactions (MCRs)
MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, adhering to the principles of atom economy and green chemistry.[4] Ultrasound has been shown to be particularly advantageous for promoting these reactions. For instance, the one-pot synthesis of 3-methyl-4-arylmethylene isoxazol-5(4H)-ones from an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride is significantly enhanced under ultrasonic irradiation, often in green solvents like water or ethanol.[3][4][15]
Experimental Protocols: A Practical Guide
The following protocols are representative examples of the eco-friendly synthesis of isoxazoles using ultrasound.
Protocol 1: One-Pot, Three-Component Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones
This protocol describes the synthesis of isoxazole derivatives via a multicomponent reaction catalyzed by Sn(II)-Mont K10 under ultrasound irradiation.[15]
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Sn(II)-Mont K10 catalyst (0.015 g)
-
Water (5 mL)
-
Ultrasonic bath or probe system
-
Standard laboratory glassware
Procedure:
-
In a suitable reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and Sn(II)-Mont K10 catalyst (0.015 g) in water (5 mL).
-
Place the reaction vessel in an ultrasonic bath, ensuring the liquid level inside the vessel is at the same level as the water in the bath.
-
Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) and power at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within 15-30 minutes), the solid product will precipitate.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
The catalyst can be recovered by filtration for reuse.[3]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 3-methyl-4-arylmethylene-isoxazol-5(4H)-one.
Caption: Experimental workflow for the synthesis of isoxazol-5(4H)-ones.
Protocol 2: Vitamin B1-Catalyzed Synthesis of Isoxazoles in Water
This protocol exemplifies a metal-free, biocompatible catalyst system for isoxazole synthesis under ultrasound irradiation.[3][6]
Materials:
-
Aromatic aldehyde (e.g., 4-Chlorobenzaldehyde) (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Vitamin B1 (Thiamine hydrochloride) (0.1 mmol)
-
Water (10 mL)
-
Ultrasonic bath (e.g., 40 kHz, 300 W)
-
Standard laboratory glassware
Procedure:
-
In a reaction vessel, dissolve the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and Vitamin B1 (0.1 mmol) in water (10 mL).
-
Irradiate the mixture with ultrasound at 20°C for approximately 30 minutes.[6]
-
Monitor the reaction progress by TLC.
-
Upon completion, the solid product will precipitate.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield the pure isoxazole derivative.
Comparative Analysis: Ultrasound vs. Conventional Methods
The advantages of ultrasound-assisted synthesis are clearly demonstrated when compared to traditional stirring methods. The following table summarizes typical improvements in reaction time and yield for the synthesis of various isoxazole derivatives.
| Entry | Aldehyde | Method | Catalyst | Solvent | Time | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Ultrasound | Vitamin B1 | Water | 30 min | 92 | [6] |
| 2 | 4-Chlorobenzaldehyde | Stirring | Vitamin B1 | Water | 180 min | 75 | [6] |
| 3 | Benzaldehyde | Ultrasound | Pyruvic Acid | Water | 10 min | 94+ | [3][4] |
| 4 | Benzaldehyde | Stirring | Pyruvic Acid | Water | 60 min | Lower | [3][4] |
| 5 | 4-Methoxybenzaldehyde | Ultrasound | Sn(II)-Mont K10 | Water | 15 min | 96 | [15] |
| 6 | 4-Methoxybenzaldehyde | Stirring | Sn(II)-Mont K10 | Water | 90 min | 65 | [15] |
Troubleshooting and Key Considerations
-
Temperature Control: While sonication generates heat, some reactions may require external cooling to maintain a specific temperature.
-
Probe vs. Bath: An ultrasonic probe delivers more concentrated energy to the reaction mixture and is often more efficient for larger scale reactions, whereas a cleaning bath is suitable for smaller scale experiments.[11]
-
Solvent Choice: The choice of solvent can influence the effectiveness of cavitation. Solvents with high vapor pressure and low viscosity tend to be more effective.
-
Degassing: Dissolved gases in the reaction medium can dampen the intensity of cavitation. Degassing the solvent prior to the reaction can sometimes improve results.
Conclusion: A Resounding Success for Green Chemistry
Ultrasound-assisted synthesis represents a significant advancement in the eco-friendly production of isoxazoles.[5] This technology offers substantial improvements in reaction efficiency, reduces waste, and often allows for the use of greener solvents and catalysts.[3][4][16] By providing a practical and powerful tool for sustainable chemistry, sonochemistry is poised to play an increasingly important role in the future of drug discovery and development.
References
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. Available at: [Link]
-
Ultrasound for Drug Synthesis: A Green Approach. Pharmaceuticals (Basel). Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. National Center for Biotechnology Information. Available at: [Link]
-
Ultrasound-assisted synthesis of heterocyclic compounds. Molecular Diversity. Available at: [Link]
-
Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review. Journal of the Indian Chemical Society. Available at: [Link]
-
A Review on Ultrasound Assisted Synthesis of Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development. Available at: [Link]
-
Sonochemistry : Green and Alternative Technique in Organic Synthesis. IOSR Journal of Applied Chemistry. Available at: [Link]
-
Sonochemical synthesis of methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones using SnII-montmorillonite. Journal of the Serbian Chemical Society. Available at: [Link]
-
Ultrasound Irradiation in Heterocycle Synthesis: An Overview. ResearchGate. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-based Molecules Under Ultrasonic Irradiation Approaches. ResearchGate. Available at: [Link]
-
Ultrasound‐Assisted Green Synthesis of 3,5‐Disubstituted Isoxazole Secondary Sulfonamides via One‐Pot Five‐Component Reaction using CaCl2/K2CO3 as Pre‐Catalyst in Water. ResearchGate. Available at: [Link]
-
Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies. National Center for Biotechnology Information. Available at: [Link]
-
An Efficient Synthesis of Isoxazoles and Pyrazoles under Ultrasound Irradiation. ResearchGate. Available at: [Link]
-
Sonochemistry. Organic Chemistry Portal. Available at: [Link]
-
Applications of Ultrasound in Organic Synthesis-A Green Approach. ResearchGate. Available at: [Link]
-
Green synthesis of 3,4-disubstituted isoxazol-5(4H)-one using Gluconic acid aqueous solution as an efficient recyclable medium. ACG Publications. Available at: [Link]
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]
-
Ultrasound: A boon in the synthesis of organic compounds. ResearchGate. Available at: [Link]
-
GREEN SYNTHESIS OF NEWER ISOXAZOLE DERIVATIVES AND THEIR BIOLOGICAL EVALUATION. International Journal of Biology, Pharmacy and Allied Sciences. Available at: [Link]
-
Ultrasound-assisted organic synthesis: Significance and symbolism. Semantic Scholar. Available at: [Link]
-
Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances. Available at: [Link]
-
Greening of Monocyclic N- and O‑Azole Synthesis through Sonochemistry. ACS Omega. Available at: [Link]
-
Ultrasound in synthetic organic chemistry. e-Class. Available at: [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Egyptian National Cancer Institute. Available at: [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. Available at: [Link]
-
Sonochemical protocol for solvent-free organic synthesis. ResearchGate. Available at: [Link]
-
Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. RSC Advances. Available at: [Link]
-
Solvent-free sonochemistry: Sonochemical organic synthesis in the absence of a liquid medium. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. MDPI. Available at: [Link]
-
Organic Sonochemistry: A Chemist's Timely Perspective on Mechanisms and Reactivity. Accounts of Chemical Research. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijbpas.com [ijbpas.com]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. acgpubs.org [acgpubs.org]
- 8. ijsssr.com [ijsssr.com]
- 9. Ultrasound-assisted synthesis of heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Sonochemistry: Ultrasound in Organic Chemistry [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 14. Ultrasound-assisted one-pot three-component synthesis of new isoxazolines bearing sulfonamides and their evaluation against hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Ultrasound-assisted multicomponent synthesis of heterocycles in water – A review - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
How to improve the yield of isoxazole synthesis reactions.
Welcome to the technical support center for isoxazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development to navigate the complexities of isoxazole synthesis and enhance reaction yields. Here, we address common challenges encountered in the laboratory with in-depth, evidence-based solutions and practical advice.
Troubleshooting Guide
This section is dedicated to resolving specific issues you may encounter during your isoxazole synthesis experiments.
Problem 1: Low or No Yield
Question: My isoxazole synthesis reaction is resulting in a low yield or no product at all. What are the potential causes and how can I improve the outcome?
Answer:
Low or nonexistent yields in isoxazole synthesis can be attributed to several factors, ranging from the quality of starting materials to suboptimal reaction conditions and the inherent instability of intermediates.[1] A systematic troubleshooting approach is crucial for identifying and resolving the root cause.
Potential Causes and Solutions:
-
Starting Material Integrity: The purity and reactivity of your starting materials are paramount. For instance, in syntheses involving 1,3-dicarbonyl compounds, their existence as keto-enol tautomers can influence reactivity.[1] For 1,3-dipolar cycloadditions, the stability of both the alkyne and the nitrile oxide precursor is critical.[1]
-
Actionable Advice:
-
Ensure the purity of your reactants through appropriate purification techniques (e.g., distillation, recrystallization) and confirm their identity via analytical methods like NMR or mass spectrometry.
-
Use fresh reagents whenever possible, especially for sensitive compounds.
-
-
-
Inefficient Nitrile Oxide Generation (for 1,3-Dipolar Cycloadditions): The in situ generation of nitrile oxides is a common and critical step. Incomplete conversion of the precursor (e.g., an aldoxime) will directly lead to a lower yield of the isoxazole product.[2]
-
Actionable Advice:
-
The choice of the method for generating nitrile oxides is important; common methods include the dehydration of nitroalkanes and the oxidation of aldoximes.[2]
-
Optimize the choice and stoichiometry of the oxidizing agent. Reagents like N-Chlorosuccinimide (NCS), Chloramine-T, and hypervalent iodine compounds are frequently used for the oxidation of aldoximes.[2] A greener protocol using NaCl/Oxone has also been reported to give good to excellent yields.[2]
-
-
-
Intermediate Instability and Side Reactions: Nitrile oxides are susceptible to dimerization, forming furoxans, particularly at high concentrations or in the absence of a reactive dipolarophile (the alkyne).[1][2] This is a major competing reaction that consumes the nitrile oxide intermediate.
-
Actionable Advice:
-
Generate the nitrile oxide in situ in the presence of the alkyne to ensure it reacts in the desired cycloaddition.[1]
-
Employ a slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne. This maintains a low concentration of the nitrile oxide, minimizing dimerization.[1]
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: Temperature is a critical parameter that affects reaction kinetics. While higher temperatures can increase the reaction rate, they can also promote the decomposition of starting materials, intermediates, or the final product.
-
Solvent: The choice of solvent can significantly impact the reaction's success.[1]
-
Reaction Time: Insufficient reaction time will result in low conversion, whereas excessively long reaction times may lead to product degradation or the formation of byproducts.[1]
-
Actionable Advice:
-
Screen different solvents to find the optimal medium for your specific reaction.
-
Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1]
-
Consider using modern energy sources like microwave irradiation or ultrasound, which have been shown to significantly reduce reaction times and improve yields in many cases.[3][4][5][6][7][8]
-
-
Troubleshooting Workflow for Low Yields
Caption: A workflow for systematically troubleshooting low yields in isoxazole synthesis.
Problem 2: Formation of a Mixture of Regioisomers
Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?
Answer:
The formation of regioisomers is a frequent challenge in isoxazole synthesis, especially in reactions involving unsymmetrical 1,3-dicarbonyl compounds or in 1,3-dipolar cycloadditions with unsymmetrical alkynes.[1] Regioselectivity is governed by a delicate interplay of steric and electronic factors of the reactants, as well as the reaction conditions.[1]
Strategies to Enhance Regioselectivity:
-
Modification of Reaction Conditions:
-
Solvent Polarity: The polarity of the solvent can influence the transition state of the cycloaddition, thereby affecting the regiochemical outcome.[1] Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol) is recommended.
-
Temperature: Temperature can also play a role in regioselectivity. It is advisable to run the reaction at different temperatures to determine the optimal conditions.
-
pH Adjustment: In the condensation reaction of 1,3-dicarbonyls with hydroxylamine, adjusting the pH can favor the formation of one regioisomer over the other. Acidic conditions are often employed to control regioselectivity.[1]
-
-
Catalysis:
-
Lewis Acids: The addition of a Lewis acid catalyst (e.g., BF₃·OEt₂) can alter the electronic properties of the reactants and influence the regioselectivity of 1,3-dipolar cycloadditions.[1]
-
Metal Catalysis: Copper(I)-catalyzed cycloadditions, particularly with terminal alkynes, are well-known for providing high regioselectivity.[9][10][11] Ruthenium catalysts have also been employed for the synthesis of 3,4-disubstituted isoxazoles.[9]
-
-
Modification of Reactants:
-
Steric and Electronic Effects: The electronic and steric properties of the substituents on both the nitrile oxide and the alkyne are major determinants of regioselectivity. Modifying these substituents can steer the reaction towards the desired isomer. Electron-donating groups on one reactant and electron-withdrawing groups on the other can enhance regioselectivity.
-
Use of Directing Groups: In some cases, introducing a directing group on one of the reactants can control the regiochemical outcome.
-
Decision Tree for Improving Regioselectivity
Caption: A decision-making flowchart for addressing regioselectivity issues in isoxazole synthesis.
Problem 3: Product Decomposition During Workup or Purification
Question: My isoxazole derivative appears to be decomposing during the workup or purification steps. Why is this happening and what can I do to prevent it?
Answer:
The isoxazole ring, while aromatic, can be sensitive to certain chemical conditions due to the relatively weak N-O bond.[1] Understanding these sensitivities is key to preventing product loss during isolation.
Conditions Leading to Decomposition:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening when exposed to strong bases.[1]
-
Reductive Conditions: The N-O bond is susceptible to cleavage under reductive conditions, such as catalytic hydrogenation (e.g., H₂/Pd).[1]
-
Photochemical Conditions: Exposure to UV light can induce rearrangement of the isoxazole ring.[1]
-
Transition Metals: Certain transition metals can catalyze the cleavage of the N-O bond.[1][12]
Preventative Measures:
-
Milder Workup Procedures: Avoid using strongly acidic or basic solutions during the aqueous workup. If an acid or base wash is necessary, use dilute solutions and minimize contact time.
-
Purification Strategy:
-
Column Chromatography: This is a common and generally mild purification method. Careful screening of the solvent system using TLC is crucial to achieve good separation from byproducts and unreacted starting materials.[1]
-
Crystallization: If your product is a solid, crystallization can be an excellent method for purification, often yielding highly pure material.[1]
-
-
Protection from Light: If you suspect your compound is photosensitive, conduct the workup and purification steps with the reaction vessel wrapped in aluminum foil or in a darkened fume hood.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for synthesizing isoxazoles?
A1: The two most widely employed methods for isoxazole synthesis are:
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[9][13] It is highly versatile, allowing for a wide range of substituents on the resulting isoxazole ring.[9] The nitrile oxides are typically generated in situ from precursors like aldoximes or hydroximoyl chlorides.[2][9]
-
Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine: This classical approach involves the reaction of hydroxylamine with a 1,3-diketone or a related compound.[14][15] It is a straightforward method for preparing certain substitution patterns of isoxazoles.
Q2: What are the advantages of using microwave irradiation or ultrasound in isoxazole synthesis?
A2: Both microwave-assisted synthesis and sonochemistry offer significant advantages over conventional heating methods, aligning with the principles of green chemistry.[3][16]
-
Microwave Irradiation: Dramatically reduces reaction times (from hours or days to minutes), often increases yields, and can minimize the formation of side products.[4][5][6][7][8]
-
Ultrasound: Enhances reaction rates, improves yields, and reduces energy consumption.[3] Ultrasound-assisted methods can often be performed at lower temperatures than conventional heating.[3]
Table 1: Comparison of Conventional vs. Modern Synthetic Techniques
| Feature | Conventional Heating | Microwave Irradiation | Ultrasound |
| Reaction Time | Hours to Days[6] | Minutes[5][6][7] | Minutes to Hours[3] |
| Yield | Moderate to Good[6] | Often Higher[3][5][6] | Generally Improved[3] |
| Side Products | More prevalent[6] | Often Reduced[6] | Minimized[3] |
| Energy Efficiency | Lower | Higher | Higher |
Q3: How do metal catalysts improve isoxazole synthesis?
A3: Transition metal catalysts, particularly copper, palladium, gold, and ruthenium, play a pivotal role in modern isoxazole synthesis.[9][17][18][19]
-
Copper(I) catalysts are widely used in 1,3-dipolar cycloadditions to control regioselectivity, especially with terminal alkynes, leading to the preferential formation of 3,5-disubstituted isoxazoles.[9][10][11]
-
Gold(III) chloride (AuCl₃) has been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to produce substituted isoxazoles in very good yields under mild conditions.[17][20]
-
Palladium catalysts are employed in multi-component reactions, such as Sonogashira coupling followed by cycloaddition, to construct complex isoxazoles in a one-pot fashion.[6][9]
-
Ruthenium catalysts have been developed for the regioselective synthesis of 3,4-disubstituted isoxazoles.[9]
Q4: What is flow chemistry and how is it applied to isoxazole synthesis?
A4: Flow chemistry involves performing chemical reactions in a continuous stream rather than in a batch-wise manner. This technology offers several advantages, including enhanced safety (especially when dealing with hazardous intermediates like organic azides), improved heat and mass transfer, and easier scalability.[21][22] For isoxazole synthesis, multi-step sequences, such as oximation, chlorination, and cycloaddition, can be "telescoped" into a continuous flow process, improving overall efficiency and yield.[21]
Experimental Protocols
Protocol 1: General Procedure for 1,3-Dipolar Cycloaddition (In Situ Nitrile Oxide Generation from Aldoxime)
This protocol describes the in situ generation of a nitrile oxide from an aldoxime using an oxidizing agent, followed by its cycloaddition with an alkyne.
Materials:
-
Substituted aldoxime (1.0 eq.)
-
Substituted terminal alkyne (1.2 eq.)
-
N-Chlorosuccinimide (NCS) (1.1 eq.)
-
Triethylamine (Et₃N) (1.5 eq.)
-
Solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
Procedure:
-
Dissolve the aldoxime (1.0 eq.) and the alkyne (1.2 eq.) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add NCS (1.1 eq.) to the stirred solution.
-
Add triethylamine (1.5 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole.
Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted Isoxazoles
This protocol outlines a rapid, one-pot, three-component synthesis of isoxazoles under microwave irradiation.[6]
Materials:
-
Acid chloride (1.0 eq.)
-
Terminal alkyne (1.1 eq.)
-
Hydroximinoyl chloride (1.2 eq.)
-
Pd(PPh₃)₂Cl₂ (0.02 eq.)
-
CuI (0.04 eq.)
-
Triethylamine (Et₃N) (3.0 eq.)
-
Solvent (e.g., THF)
Procedure:
-
To a microwave reaction vial, add the acid chloride (1.0 eq.), terminal alkyne (1.1 eq.), hydroximinoyl chloride (1.2 eq.), Pd(PPh₃)₂Cl₂ (0.02 eq.), CuI (0.04 eq.), and triethylamine (3.0 eq.).
-
Add the solvent (e.g., THF) and seal the vial.
-
Place the vial in a microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for 15-30 minutes.[6]
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove any solids and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
-
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(51), 32680–32705. [Link]
-
Molecules. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
-
Journal of Pharmaceutical Negative Results. (2022). A review of isoxazole biological activity and present synthetic techniques. [Link]
-
Molecules. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
Biointerface Research in Applied Chemistry. (2024). Construction of Isoxazole ring: An Overview. [Link]
-
PubMed. (2020). Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition. [Link]
-
ResearchGate. (2006). Microwave assisted synthesis of some new isoxazol y I tri azi nan-2-ones. [Link]
-
National Institutes of Health. (2022). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. [Link]
-
Organic Chemistry Portal. (2008). Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence. [Link]
-
ACS Omega. (2020). A Facile Microwave-Assisted Synthesis of Oxazoles and Diastereoselective Oxazolines Using Aryl-Aldehydes, p-Toluenesulfonylmethyl Isocyanide under Controlled Basic Conditions. [Link]
-
RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. [Link]
-
PubMed Central. (2022). Design, Microwave-Assisted Synthesis and In Silico Prediction Study of Novel Isoxazole Linked Pyranopyrimidinone Conjugates as New Targets for Searching Potential Anti-SARS-CoV-2 Agents. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
ResearchGate. (2023). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. [Link]
-
ResearchGate. (2024). Transition Metal-Mediated Functionalization of Isoxazoles: A Review. [Link]
-
MDPI. (2021). Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. [Link]
-
ResearchGate. (2023). Continuous Flow Synthesis of Isoxazoles via Vinyl Azides from Friedel-Crafts Acylation of Alkynes: A Modulated Troubleshooting Optimization Approach. [Link]
-
ResearchGate. (2025). Mechanism of 1,3-dipolar cycloaddition reaction. [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. [Link]
-
ResearchGate. (2025). Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. [Link]
-
Semantic Scholar. (2015). Recent Developments in the Synthesis and Reactivity of Isoxazoles: Metal Catalysis and Beyond. [Link]
-
ResearchGate. (2009). ChemInform Abstract: 1,3-Dipolar Cycloaddition Reaction Applied to Synthesis of New Unsymmetric Liquid Crystal Compounds-Based Isoxazole. [Link]
-
Synfacts. (2022). Copper-Catalyzed Isoxazole Synthesis. [Link]
-
YouTube. (2019). synthesis of isoxazoles. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). COMPREHENSIVE REVIEW ON HUISGEN'S CYCLOADDITION REACTIONS. [Link]
-
ResearchGate. (2021). Challenges associated with isoxazole directed C-H activation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted efficient synthesis of 3-substituted bis-isoxazole ether bearing 2-chloro-3-pyridyl via 1,3-dipolar cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Novel Microwave-Assisted One-Pot Synthesis of Isoxazoles by a Three-Component Coupling-Cycloaddition Sequence [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, Microwave-Assisted Synthesis and In Silico Prediction Study of Novel Isoxazole Linked Pyranopyrimidinone Conjugates as New Targets for Searching Potential Anti-SARS-CoV-2 Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
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- 14. researchgate.net [researchgate.net]
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- 16. nanobioletters.com [nanobioletters.com]
- 17. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
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- 19. semanticscholar.org [semanticscholar.org]
- 20. Isoxazole synthesis [organic-chemistry.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Common side products in the synthesis of isoxazoles and how to minimize them.
Topic: Minimization of Side Products in Isoxazole Synthesis
Introduction
Welcome to the technical support center for isoxazole chemistry. Isoxazoles are critical pharmacophores, often serving as bioisosteres for carboxylic acids or esters. However, their synthesis is frequently plagued by specific side reactions that degrade yield and complicate purification.
This guide addresses the three most common synthetic routes and their associated failure modes:
-
[3+2] Cycloaddition (Nitrile Oxide Route): Dimerization (Furoxans).
-
Condensation (1,3-Dicarbonyl Route): Regioisomeric mixtures.[1][2]
-
Cyclization of Chalcones: Incomplete oxidation (Isoxazolines).
Module 1: The Nitrile Oxide Route ([3+2] Cycloaddition)
The Problem: The most persistent side product in this route is the Furoxan (1,2,5-oxadiazole-2-oxide), formed by the dimerization of the nitrile oxide intermediate.
Technical Insight: The Competition Kinetics
The formation of the isoxazole is a competition between the bimolecular dimerization of the nitrile oxide (rate
-
Root Cause: If the momentary concentration of the nitrile oxide is too high, second-order dimerization kinetics dominate, leading to furoxan precipitation.
Visualizing the Pathway
The following diagram illustrates the competing pathways. Note that furoxan formation is irreversible under standard conditions.
Caption: Kinetic competition between nitrile oxide dimerization (red path) and desired cycloaddition (green path).
Troubleshooting Guide: Nitrile Oxide Cycloaddition
| Symptom | Probable Cause | Corrective Action |
| White/yellow precipitate forms immediately. | Rapid dimerization to Furoxan. | Decrease [CNO]: Use a syringe pump to add the precursor (hydroximoyl chloride) slowly to the alkyne solution. |
| Low conversion of alkyne. | Nitrile oxide decomposition or volatility. | Increase Equivalents: Nitrile oxides are unstable. Use 1.2–1.5 equiv of the oxime precursor relative to the alkyne. |
| Regioisomer mixture (3,5 vs 3,4). | Poor HOMO-LUMO overlap control. | Switch Catalyst: Use Cu(I) catalysis (Click chemistry) to enforce 3,5-regioselectivity for terminal alkynes [1]. |
Standardized Protocol: In Situ Generation via Syringe Pump
This protocol minimizes momentary nitrile oxide concentration.
-
Preparation: Dissolve the alkyne (1.0 equiv) in DCM or Ethanol. Add base (Et3N, 1.2 equiv).
-
Precursor: Dissolve the hydroximoyl chloride (prepared from oxime + NCS) in a separate syringe.
-
Addition: Add the hydroximoyl chloride solution dropwise over 2–4 hours via syringe pump at 0°C to RT.
-
Rationale: Keeping the nitrile oxide concentration low favors the cross-reaction (first-order in CNO) over dimerization (second-order in CNO).
Module 2: The Condensation Route (1,3-Dicarbonyls)
The Problem: Reaction of unsymmetrical 1,3-dicarbonyls with hydroxylamine often yields a mixture of 3,5- and 5,3-isoxazoles .
Technical Insight: pH-Dependent Regiocontrol
The regioselectivity depends on which carbonyl carbon is attacked by the nitrogen of hydroxylamine (the stronger nucleophile).
-
Basic Conditions (pH > 10): Hydroxylamine exists as free base (
). It attacks the most electrophilic carbonyl (hard nucleophile/hard electrophile). -
Acidic Conditions (pH < 4): Hydroxylamine is protonated (
). Attack is often reversible; thermodynamics control the outcome, or attack occurs at the most enolizable position.
Visualizing the Regioselectivity
Caption: pH conditions dictate the initial nucleophilic attack, determining the final substitution pattern.
Troubleshooting Guide: Condensation Reactions
| Issue | Diagnosis | Solution |
| Mixture of isomers (~1:1). | Lack of pH control. | Buffer the system. Do not use free NH2OH in water. Use NH2OH•HCl with NaOAc (mild acid) or NaOH (strong base) to drive specific pathways [2]. |
| Intermediate isolation (5-hydroxy-isoxazoline). | Incomplete dehydration. | Acid Reflux: The reaction often stops at the hydroxy-isoxazoline stage. Reflux in EtOH/HCl for 1h to force water elimination and aromatization. |
| Ring opening. | Base hydrolysis. | Avoid strong base workups. Isoxazoles with electron-withdrawing groups at C3/C5 are sensitive to base-mediated ring cleavage (breaking the N-O bond). |
Module 3: Oxidative Cyclization (Chalcone Route)
The Problem: Cyclization of
Technical Insight: The Aromatization Barrier
Unlike the condensation of 1,3-dicarbonyls, chalcone cyclization does not spontaneously eliminate water to aromatize. It requires an oxidative dehydrogenation step.
Protocol: One-Pot Oxidative Aromatization
Using Iodine (
-
Cyclization: React chalcone with hydroxylamine hydrochloride and NaOH in refluxing ethanol.
-
Check: TLC will show the isoxazoline (often fluorescent, lower Rf than isoxazole).
-
Oxidation (The Fix):
-
Method A (
): Add activated (10 equiv) to the crude DCM solution and stir at RT for 12h. Filter through Celite. -
Method B (
): Add (0.5 equiv) and heat in DMSO or add to the initial reaction mixture (if compatible) [3].
-
References
-
Hansen, T. V., et al. (2005).[3] "One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via Copper-Catalyzed Cycloaddition." The Journal of Organic Chemistry.
-
Senthil, K., et al. (2018). "Regioselective synthesis of isoxazoles from β-enamino diketones." RSC Advances.
-
Waldo, J. P., et al. (2013). "Room Temperature Synthesis of Isoxazoles from Enaminones." Journal of Organic Chemistry.
Sources
Troubleshooting guide for the cyclization of chalcones with hydroxylamine hydrochloride.
Technical Support Center: Cyclization of Chalcones with Hydroxylamine Hydrochloride
A Guide for Synthetic Chemistry Professionals
Welcome to our dedicated technical support center. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with the cyclization of chalcones using hydroxylamine hydrochloride to synthesize valuable isoxazoline and isoxazole scaffolds. As a cornerstone reaction in heterocyclic chemistry, its successful execution is paramount. This document moves beyond simple protocols to provide in-depth, field-tested insights into the reaction's mechanics, offering robust troubleshooting strategies in a direct question-and-answer format to address the specific challenges you may encounter at the bench.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for the reaction between a chalcone and hydroxylamine hydrochloride?
The reaction proceeds via a nucleophilic addition followed by an intramolecular cyclization and dehydration. The process can be broken down into key steps:
-
Liberation of Hydroxylamine: The base in the reaction mixture deprotonates the hydroxylamine hydrochloride (NH₂OH·HCl) to generate the free nucleophile, hydroxylamine (NH₂OH).
-
Michael Addition: The nitrogen atom of hydroxylamine acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated carbonyl system of the chalcone (a 1,4-conjugate addition or Michael addition). This forms a hydroxylamino-ketone intermediate.
-
Intramolecular Cyclization: The hydroxyl group of the intermediate then attacks the carbonyl carbon in an intramolecular fashion, forming a five-membered heterocyclic ring intermediate (a hemiaminal-like structure).
-
Dehydration: This cyclic intermediate readily dehydrates (loses a molecule of water) to form the stable 2-isoxazoline ring. If harsher conditions or an oxidizing agent are used, further elimination can occur to yield the aromatic isoxazole ring.
The overall transformation is a classic example of a cyclocondensation reaction.[1][2]
Caption: Decision tree for troubleshooting low reaction yields.
-
Purity of Starting Material: The initial Claisen-Schmidt condensation to form the chalcone can leave residual aldehyde or ketone, which can interfere with the cyclization. [3] * Solution: Ensure your chalcone is pure. Recrystallize it from a suitable solvent like ethanol and verify its purity by melting point and TLC analysis before starting the cyclization reaction. [4]
-
Ineffective Base: The base may be too weak, or you may not be using enough of it. At least one equivalent of base is needed to neutralize the HCl salt, with additional amounts acting catalytically.
-
Suboptimal Reaction Conditions: The reaction may require more thermal energy or time to proceed to completion, especially with sterically hindered or electron-deficient chalcones.
Q4: My TLC shows multiple spots, and I've isolated a mixture of products. What are the likely side products and how can I avoid them?
The formation of side products is common and is highly dependent on reaction conditions. [6]
-
Chalcone Oxime: This forms when hydroxylamine reacts with the chalcone's carbonyl group but fails to undergo the subsequent Michael addition and cyclization.
-
Causality: This pathway is often favored under neutral or slightly acidic conditions where the nucleophilicity of the nitrogen is reduced for the Michael addition.
-
Solution: Ensure the reaction medium is sufficiently basic. Using a stronger base like KOH generally favors the Michael addition pathway required for cyclization over simple oxime formation. [6]
-
-
Pyrazoline Derivatives: This is a major red flag indicating a contaminated reagent.
-
Causality: Pyrazolines are formed from the reaction of chalcones with hydrazine. This side product appears if your hydroxylamine hydrochloride is contaminated with hydrazine hydrochloride. [6] * Solution: Use high-purity hydroxylamine hydrochloride from a reputable supplier. If pyrazoline formation persists, consider purchasing a new batch of the reagent.
-
-
Other Byproducts: Depending on the chalcone's substituents, other products like hydroxylamino oximes or disubstituted hydroxylamines can form. [7][8] * Solution: Careful control of stoichiometry is key. Use a slight excess (1.2-1.5 equivalents) of hydroxylamine hydrochloride. [6]A large excess can sometimes lead to more complex side reactions.
Experimental Protocols & Data
General Protocol for the Synthesis of 3,5-Disubstituted-2-Isoxazoline
This protocol is a robust starting point based on established literature procedures. [5][9][4]
Caption: Standard experimental workflow for isoxazoline synthesis.
Materials:
-
Substituted Chalcone (1.0 eq)
-
Hydroxylamine Hydrochloride (1.5 eq)
-
Base (e.g., Potassium Hydroxide, 2.0 eq)
-
Ethanol (as solvent)
-
Ice-cold water
-
Thin Layer Chromatography (TLC) plate (silica gel)
-
Appropriate solvent system for TLC (e.g., 8:2 Hexane:Ethyl Acetate)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol.
-
Base Addition: Slowly add an aqueous or ethanolic solution of the base (e.g., potassium hydroxide, 2.0 eq) to the stirred mixture.
-
Reaction: Heat the mixture to reflux (typically 78-80°C for ethanol).
-
Monitoring: Monitor the reaction's progress by TLC. Take small aliquots from the reaction mixture periodically. The reaction is complete when the spot corresponding to the starting chalcone has disappeared.
-
Work-up: Once complete, allow the reaction mixture to cool to room temperature. Slowly pour the mixture into a beaker containing a large volume of ice-cold water with stirring. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts.
-
Purification: Dry the crude product. For final purification, recrystallize the solid from a suitable solvent, typically ethanol, to obtain the pure isoxazoline product.
References
-
International Journal of Engineering Research & Technology. (n.d.). Synthesis and Analysis of Antimicrobial Properties of Isoxazoline. Retrieved from [Link]
-
Karaoğlu, K., et al. (2018). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. PMC - PubMed Central. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Retrieved from [Link]
-
Mediterranean Journal of Basic and Applied Sciences. (2023). Synthesis of Some Novel Isoxazoline from Sec 3-Amino Pyridazine Chalcones and Their Antimicrobial Studies. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2022). SYNTHESIS AND ANTI-INFLAMMATORY, ANTIOXIDANT STUDIES OF NOVEL CHALCONES-BASED ISOXAZOLE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of hydroxylamine hydrochloride on chalcones. Retrieved from [Link]
-
Thieme E-Books & E-Journals. (n.d.). Regioselective Synthesis of 3,4-Disubstituted Isoxazoles by Using a Chalcone-Rearrangement Strategy. Retrieved from [Link]
-
Scholars Research Library. (n.d.). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Retrieved from [Link]
-
JOCPR. (n.d.). A highly efficient, simple and ecofriendly microwave-induced synthesis of indolyl chalcones and isoxazoles. Retrieved from [Link]
-
ACS Publications. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. Retrieved from [Link]
-
NIH - National Center for Biotechnology Information. (2023). Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. Retrieved from [Link]
-
ResearchGate. (2016). Basics of Chalcone and related novel synthesis. Retrieved from [Link]
- Google Books. (2024). Cyclization with hydroxylamine hydrochloride: Significance and symbolism.
-
ResearchGate. (2016). Chemistry of Chalcone Synthesis and its derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activity of Some 3, 5-Diarylisoxazoline Derivatives: Reaction of Substituted Chalcones with Hydroxylamine Hydrochloride. Retrieved from [Link]
Sources
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- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ijert.org [ijert.org]
Validation & Comparative
A comparative review of catalytic versus non-catalytic synthesis of isoxazoles.
Executive Summary
The synthesis of isoxazoles—a critical pharmacophore found in drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD)—relies primarily on the construction of the N–O containing five-membered ring. Historically, this was achieved via thermal 1,3-dipolar cycloaddition or condensation, often suffering from poor regioselectivity and harsh conditions.[1]
The advent of metal-catalyzed protocols, particularly Copper(I)-catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC), revolutionized this field by enforcing strict regiocontrol (3,5-disubstitution) under mild "Click" chemistry conditions. This guide objectively compares these methodologies, providing evidence-based protocols to assist researchers in selecting the optimal route for their specific substrate classes.
Part 1: The Mechanistic Divide
The core distinction lies in the transition state. Non-catalytic methods rely on orbital symmetry (thermal activation), while catalytic methods utilize metal-ligand coordination to lower activation energy and direct steric outcomes.
Non-Catalytic: Thermal [3+2] Cycloaddition
-
Mechanism: Concerted, pericyclic process involving the HOMO of the dipolarophile (alkyne) and the LUMO of the dipole (nitrile oxide).
-
Outcome: Often produces a mixture of 3,5- and 3,4-regioisomers because the energy gap between the two transition states is narrow.
-
Limitations: Requires high temperatures (reflux in toluene/benzene), leading to dipole dimerization (furoxan formation) and decomposition of sensitive substrates.
Catalytic: Cu(I)-Mediated Cycloaddition (CuANOC)
-
Mechanism: Stepwise. The Cu(I) species forms a copper-acetylide intermediate.[2] The nitrile oxide coordinates to the metal, followed by the formation of a metallacycle. Reductive elimination yields the isoxazole.
-
Outcome: Exclusively 3,5-disubstituted isoxazoles . The steric bulk of the copper center prevents the formation of the 3,4-isomer.
-
Advantages: Room temperature reaction, aqueous compatibility, and high tolerance for functional groups.[1]
Mechanistic Visualization
The following diagram contrasts the concerted thermal pathway with the stepwise copper-catalyzed cycle.
Figure 1: Divergent mechanistic pathways determining regioselectivity in isoxazole synthesis.
Part 2: Performance Metrics & Data Comparison
The following data summarizes average outcomes from comparative studies involving phenylacetylene derivatives and benzonitrile oxides.
| Metric | Non-Catalytic (Thermal) | Catalytic (Cu-Mediated) |
| Regioselectivity | Low (Typically 60:40 to 80:20 mixture of 3,5:3,4) | High (>98:2 favoring 3,5-isomer) |
| Yield (Isolated) | 45% – 70% | 85% – 96% |
| Reaction Time | 12 – 48 Hours | 1 – 6 Hours |
| Temperature | 80°C – 110°C (Reflux) | 20°C – 40°C (RT to Mild Heat) |
| Solvent System | Toluene, Benzene, Xylene | t-BuOH/Water, THF, DCM |
| Atom Economy | Moderate (Loss due to dimer byproducts) | High (Minimal side reactions) |
| Scalability | Limited by thermal hazards of nitrile oxides | High (In situ generation controls hazards) |
Key Insight: While thermal methods are "atom efficient" in theory, the practical yield is lower due to the dimerization of nitrile oxides into furoxans. Catalytic methods suppress this pathway by rapidly sequestering the alkyne.
Part 3: Validated Experimental Protocols
Protocol A: Catalytic Synthesis (The "Click" Approach)
Target: 3,5-Disubstituted Isoxazole via In Situ Nitrile Oxide Generation.[3][4] Applicability: Best for complex substrates, pharmaceutical intermediates, and heat-sensitive compounds.
Reagents:
-
Terminal Alkyne (1.0 equiv)
-
Hydroximoyl Chloride (1.1 equiv) [Precursor to Nitrile Oxide]
-
Sodium Ascorbate (10 mol%)
-
KHCO₃ or Et₃N (1.2 equiv)
-
Solvent: t-BuOH/H₂O (1:1 v/v)
Step-by-Step Workflow:
-
Catalyst Prep: In a reaction vial, dissolve the terminal alkyne (e.g., phenylacetylene, 1 mmol) in 2 mL of t-BuOH.
-
Precursor Addition: Add the hydroximoyl chloride (1.1 mmol).
-
Activation: Add 2 mL of water, followed by CuSO₄·5H₂O (12 mg) and Sodium Ascorbate (20 mg). The solution should turn bright yellow/orange (indicating Cu(I) generation).
-
Base Addition: Slowly add KHCO₃ (1.2 mmol) over 10 minutes. Critical Step: Slow addition prevents the rapid dumping of nitrile oxide, ensuring it reacts with the copper-acetylide rather than dimerizing.
-
Reaction: Stir vigorously at Room Temperature for 2–4 hours. Monitor via TLC (Reaction is complete when hydroximoyl chloride disappears).
-
Workup: Dilute with water (10 mL), extract with EtOAc (3x 10 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Often requires only filtration or a short silica plug, as regioselectivity is near perfect.
Protocol B: Non-Catalytic Synthesis (Condensation Route)
Target: 3,5-Disubstituted Isoxazole via 1,3-Diketone.[6] Applicability: Best for simple substrates where the starting material is a 1,3-dicarbonyl (Claisen-type).
Reagents:
-
1,3-Diketone (1.0 equiv)
-
Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 equiv)
-
Ethanol (Absolute)
-
Reflux condenser
Step-by-Step Workflow:
-
Dissolution: Dissolve 1,3-diketone (1 mmol) in Ethanol (5 mL).
-
Reagent Mix: Add NH₂OH·HCl (1.2 mmol).
-
Cyclization: Heat the mixture to reflux (78°C) for 6–12 hours.
-
Monitoring: Check TLC. If conversion is slow, add a catalytic amount of HCl or Pyridine (note: pH affects regioselectivity in non-symmetric diketones).
-
Workup: Remove solvent under vacuum. Pour residue into ice water. The isoxazole often precipitates as a solid.
-
Purification: Recrystallization from EtOH/Water.
Part 4: Strategic Recommendations (Decision Matrix)
When should you choose which method?
Figure 2: Strategic decision tree for selecting isoxazole synthesis methodology.
Green Chemistry & Safety Note
-
Safety: Nitrile oxides are unstable. Protocol A is safer because the reactive species is generated in situ and immediately consumed by the catalyst. Thermal methods often require accumulating the dipole, increasing explosion risk.
-
Solvents: Catalytic methods allow the use of water/alcohol mixtures (Green), whereas thermal methods often demand aromatic hydrocarbons (Toluene/Benzene) which are toxic and strictly regulated.
References
-
Himo, F., et al. (2005). "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates."[3] Journal of the American Chemical Society, 127(1), 210–216.[6]
-
Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599.
-
Greeley, B. H., et al. (1991). "A convenient one-pot synthesis of 3,5-disubstituted isoxazoles from terminal alkynes."[7] Journal of Organic Chemistry, 56(21), 6095-6103.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
